Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
Description
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO6/c1-16-7-9-20-13-11-18-5-3-15-4-6-19-12-14-21-10-8-17-2/h15H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTVYAUPXIBYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCNCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194063 | |
| Record name | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41121-04-4 | |
| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41121-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041121044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Secondary Amine PEG Linker: Architecture, Reactivity, and Bioconjugation Strategy
Topic: Secondary Amine PEG Linker Chemical Structure and Uses Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG) linkers are the industry standard for enhancing the pharmacokinetics of biotherapeutics. While primary amine (
This guide provides a technical deep-dive into secondary amine PEG linkers, specifically focusing on their use to generate tertiary amide linkages (which exhibit superior enzymatic stability compared to secondary amides) and their critical role in PROTAC (Proteolysis Targeting Chimera) design, where linker basicity and exit vectors are paramount.
Part 1: Chemical Architecture & Physicochemical Properties
Structural Definition
Unlike standard amino-PEGs which terminate in a primary amine (
General Formula:
- : Alkyl group (e.g., Methyl, Ethyl) or cyclic structure.[1]
- : Number of ethylene glycol units (typically 2–24 for discrete PEGs, or polydisperse MW 1kDa–40kDa).
- : The distal functional group (e.g., Carboxyl, Azide, Maleimide, or another Secondary Amine).
Reactivity Profile: Primary vs. Secondary
The substitution pattern of the nitrogen atom dictates its nucleophilicity and the stability of the resulting conjugate.
| Feature | Primary Amine PEG ( | Secondary Amine PEG ( |
| Nucleophilicity | High | Higher (Inductive effect of alkyl group increases electron density on N, assuming low steric hindrance). |
| Basicity ( | ~10.6 (e.g., Ethylamine) | ~10.7–11.0 (e.g., Diethylamine/Methylamine derivatives). |
| Reaction with NHS Ester | Forms Secondary Amide ( | Forms Tertiary Amide ( |
| Enzymatic Stability | Susceptible to amidases/proteases. | High resistance to enzymatic hydrolysis due to steric bulk and lack of amide hydrogen. |
| Selectivity | Can react twice with alkyl halides (over-alkylation). | Reacts only once to form a tertiary amine (controlled alkylation). |
Visualization: The Tertiary Amide Advantage
The following diagram illustrates the formation of a tertiary amide linkage using a secondary amine PEG, highlighting the steric protection that confers stability.
Caption: Reaction pathway of a Methylamino-PEG with an NHS ester to form a proteolytically stable tertiary amide conjugate.
Part 2: Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
In ADC development, premature release of the payload in circulation causes systemic toxicity.
-
The Problem: Standard secondary amide linkages (formed from primary amines) can be susceptible to promiscuous serum proteases.
-
The Solution: Using a secondary amine linker (e.g.,
-methyl amino PEG) creates a tertiary amide . The steric hindrance of the -methyl group blocks the active site of proteases, significantly increasing the plasma half-life of the conjugate [1].
PROTACs (Proteolysis Targeting Chimeras)
PROTACs require a linker to connect an E3 ligase ligand (e.g., VHL or CRBN binder) to a Target Protein of Interest (POI) ligand.[1][2][3]
-
Solubility & Permeability: Secondary amine motifs (often within a piperazine or linear chain) are frequently used to modulate the
and lipophilicity ( ) of the PROTAC. -
Exit Vectors: Many E3 ligase ligands (like VHL binders) are modified at a hydroxyproline site. Connecting this via a secondary amine linkage allows for a specific geometry that can enhance the formation of the ternary complex (Target-PROTAC-E3) [2].
-
Ionizable Linkers: Incorporating a basic secondary/tertiary amine in the PEG chain allows the molecule to be protonated in acidic endosomes, aiding in lysosomal escape or solubility without compromising membrane permeability at neutral pH [3].
Lipid Nanoparticles (LNPs)
While not "linkers" in the traditional sense, the headgroups of ionizable lipids used in mRNA delivery are often designed using secondary amine precursors. These are reacted to form tertiary amines that possess specific
Part 3: Synthetic Protocol
Conjugation of Methylamino-PEG to an NHS-Ester Payload
This protocol describes the conjugation of a heterobifunctional Methylamino-PEG-Azide to a carboxyl-containing small molecule (activated as an NHS ester). This generates a stable tertiary amide conjugate ready for "Click" chemistry.
Prerequisites:
-
Reagent: Methylamino-PEG
-Azide (Secondary Amine). -
Payload: Small molecule with an NHS ester (or activated in situ).
-
Solvent: Anhydrous DMF or DMSO.
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve the NHS-ester payload in anhydrous DMF to a concentration of 10 mM.
-
Dissolve Methylamino-PEG
-Azide in anhydrous DMF to 20 mM. -
Prepare a 1 M stock of DIPEA in DMF.
-
-
Conjugation Reaction:
-
In a flame-dried reaction vial under Nitrogen, combine the Payload solution (1.0 equiv) and the Methylamino-PEG solution (1.2 equiv).
-
Note: A slight excess of the secondary amine ensures complete consumption of the valuable payload.
-
Add DIPEA (2.0 equiv). The secondary amine is more basic than a primary amine; ensure the pH (apparent) is >8.0 to keep it nucleophilic.
-
Stir at Room Temperature for 4–12 hours.
-
Causality: Secondary amines are more sterically hindered than primary amines. Reaction rates with NHS esters are slower; therefore, longer reaction times are required compared to primary amine PEGylation (which typically takes 1–2 hours).
-
-
Monitoring (HPLC/LC-MS):
-
Monitor for the disappearance of the NHS-ester peak and the formation of the product mass (
). -
Checkpoint: If hydrolysis of the NHS ester competes (forming the carboxylic acid), add TSTU (coupling agent) to re-activate the acid in situ.
-
-
Purification:
-
Dilute reaction mixture with water/acetonitrile.
-
Purify via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient (+0.1% TFA).
-
Lyophilize fractions to obtain the Tertiary Amide-PEG-Azide as a viscous oil or solid.
-
Workflow Diagram
Caption: Workflow for conjugating a secondary amine PEG to an activated ester payload.
Part 4: Troubleshooting & Stability
Steric Hindrance
The
-
Issue: Reaction with bulky NHS esters (e.g., those adjacent to quaternary carbons) may be sluggish.
-
Solution: Switch to a more reactive leaving group like HOAt/HATU activation or use PFP (Pentafluorophenyl) esters , which are less sensitive to steric hindrance than NHS esters.
pH Sensitivity
Secondary amines are generally more basic (
-
Implication: They require a slightly higher pH to be fully deprotonated and nucleophilic. However, high pH accelerates NHS hydrolysis.
-
Optimization: Use non-aqueous conditions (DMF/DIPEA) as described in the protocol above to avoid hydrolysis competition.
References
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Available at: [Link]
-
Bembenek, S. D., et al. (2021). The Role of Linkers in PROTAC Induced Degradation.[1][4] Journal of Medicinal Chemistry. Available at: [Link]
Sources
Decoding Phase Transfer Catalysis: A Comparative Analysis of Bis-PEG-Amine and TDA-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phase transfer catalysis (PTC) stands as a cornerstone of modern organic synthesis, adeptly bridging the reactivity gap between immiscible reactants. The judicious selection of a phase transfer catalyst is a critical determinant of reaction success, profoundly influencing yield, selectivity, and kinetics. This guide provides an in-depth exploration of two powerful, yet distinct, classes of phase transfer catalysts: Bis-PEG-amines and Tris(3,6-dioxaheptyl)amine (TDA-1). By dissecting their structural and mechanistic differences, this document offers field-proven insights to inform catalyst selection for complex synthetic challenges in drug development and beyond.
The Fundamental Principle of Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique that facilitates reactions between substances located in different, immiscible phases—typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium salt or a polyether, acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed. This overcomes the inherent insolubility of the reactants, often leading to faster reaction rates, milder reaction conditions, and improved yields and selectivities.[1]
Figure 1: Generalized schematic of phase transfer catalysis.
The effectiveness of a phase transfer catalyst hinges on its ability to complex with an ion and transport it across the phase boundary. The catalyst's structure, lipophilicity, and the stability of the ion pair it forms are all critical factors. It is in these fundamental characteristics that Bis-PEG-amine and TDA-1 diverge significantly.
Bis-PEG-Amine: The Versatile Polyether Catalyst
Bis-PEG-amines are a class of phase transfer catalysts characterized by a central amine core functionalized with two polyethylene glycol (PEG) chains.[2] The length of these PEG chains can be varied, offering a powerful tool to fine-tune the catalyst's properties for specific applications.[3]
2.1. Structure and Mechanism
The repeating ethylene oxide units in the PEG chains of Bis-PEG-amines allow them to effectively chelate cations, in a manner analogous to crown ethers.[4] This complexation ability is central to their catalytic activity. The PEG chains create a hydrophilic pocket that sequesters the cation of a salt (e.g., K⁺ from KMnO₄), while the overall molecule maintains sufficient lipophilicity to be soluble in the organic phase. This transports the "naked" and highly reactive anion into the organic medium where it can react with the substrate.
Figure 3: Structure of Tris(3,6-dioxaheptyl)amine (TDA-1).
3.2. Key Advantages and Field-Proven Insights
-
Exceptional Catalytic Activity: TDA-1 is renowned for its high efficiency in promoting a wide range of reactions, including substitutions, oxidations, and reductions. [5][6]Its ability to strongly complex cations often leads to significantly faster reaction rates.
-
Broad Applicability: TDA-1 has been successfully employed in a diverse array of chemical transformations, making it a versatile tool for organic synthesis. [5]* Effectiveness with a Range of Cations: It shows excellent complexing ability for various metal ions, enhancing its utility across different reaction types. [7] 3.3. Limitations and Experimental Considerations
-
Higher Cost: TDA-1 is generally more expensive than simpler phase transfer catalysts like quaternary ammonium salts or Bis-PEG-amines.
-
Product Separation: Due to its high boiling point and good solubility in many organic solvents, removing TDA-1 from the final product can sometimes be challenging and may require purification techniques like chromatography or distillation.
Head-to-Head Comparison: Guiding Catalyst Selection
The choice between a Bis-PEG-amine and TDA-1 should be a strategic one, based on the specific requirements of the chemical transformation.
Table 1: Comparative Analysis of Bis-PEG-Amine and TDA-1
| Feature | Bis-PEG-Amine | TDA-1 (Tris(3,6-dioxaheptyl)amine) |
| Structure | Linear polyether with a central amine | Acyclic, three-armed polyether amine |
| Cation Binding | Chelation via PEG chains (crown ether-like) | 3D encapsulation by polyether arms (cryptand-like) [8] |
| Catalytic Activity | Moderate to high | Very high [5] |
| Tunability | High (via PEG chain length) | Low |
| Cost | Generally lower | Higher |
| Applications | General PTC applications, especially where cost and tunable solubility are important. | Demanding reactions requiring high reactivity and efficient cation complexation. [6] |
Experimental Protocols: A Practical Framework
The following is a generalized protocol for a solid-liquid phase transfer catalyzed reaction. Optimization of specific parameters is crucial for each unique reaction.
5.1. General Procedure for Nucleophilic Substitution
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the organic substrate and the appropriate organic solvent.
-
Addition of Reagents: Add the solid nucleophile (e.g., potassium cyanide) to the flask.
-
Catalyst Introduction: Add a catalytic amount of either Bis-PEG-amine or TDA-1 (typically 1-10 mol%).
-
Reaction: Heat the mixture to the desired temperature and monitor the reaction's progress using a suitable analytical method (e.g., TLC, GC, or HPLC).
-
Workup: After the reaction is complete, cool the mixture and filter off any insoluble solids.
-
Extraction: Wash the organic layer with water or brine to remove the catalyst and any remaining water-soluble byproducts.
-
Purification: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization, distillation, or chromatography.
Sources
- 1. biomedres.us [biomedres.us]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.universci.com [pubs.universci.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. tda1_update [microchem.fr]
- 6. Tris(2-(2-methoxyethoxy)ethyl)amine | 70384-51-9 [amp.chemicalbook.com]
- 7. Tris(2-(2-methoxyethoxy)ethyl)amine - Wikipedia [en.wikipedia.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
Hydrophilic Secondary Amine Building Blocks: A Modern Approach to Optimizing Drug Properties
An In-depth Technical Guide for Medicinal Chemistry
Executive Summary
The secondary amine is one of the most ubiquitous functional groups found in approved pharmaceuticals, playing a critical role in target engagement and influencing physicochemical properties.[1][2] As drug discovery increasingly targets complex biological space and moves beyond the traditional "rule-of-five," the strategic modulation of properties like hydrophilicity has become paramount. Incorporating polar, hydrophilic secondary amine building blocks is a key strategy for enhancing aqueous solubility, tailoring ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and ultimately improving the therapeutic window of drug candidates.[3] This guide provides a comprehensive overview for medicinal chemists on the design, synthesis, characterization, and application of these vital building blocks. It moves beyond a simple catalog of reagents to explain the causal relationships behind synthetic choices and the logic of their application in drug design, offering field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: The Strategic Imperative for Hydrophilicity in Modern Drug Design
The interplay between a drug molecule's structure and its behavior in a biological system is governed by a complex set of physicochemical properties. Among these, hydrophilicity—the affinity of a molecule for water—is a critical parameter that medicinal chemists must strategically engineer to achieve success.[3]
The Evolving Role of Physicochemical Properties
For decades, drug design has been guided by frameworks like Lipinski's "Rule of Five," which emphasize lipophilicity for membrane permeability. While foundational, an overemphasis on lipophilicity can lead to compounds with poor solubility, high metabolic turnover, and off-target toxicity. Modern drug discovery recognizes the need for a more nuanced balance. Increasing the fraction of sp3 hybridized carbons and introducing three-dimensional complexity are now seen as beneficial for improving properties like solubility and reducing melting points, a concept often termed "escaping flatland."[4] Hydrophilic functional groups are central to this evolution, enabling the development of drugs with more favorable ADME profiles.[5][6]
Hydrophilicity's Impact on ADME Profiles
A molecule's hydrophilicity directly influences every stage of its journey through the body:
-
Absorption: Drugs must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed.[5] Enhanced hydrophilicity improves solubility, which can directly increase bioavailability.[3]
-
Distribution: While lipophilicity is required to cross lipid membranes, excessive lipophilicity can cause a drug to sequester in fatty tissues, leading to a low volume of distribution and potential toxicity. Hydrophilic groups help maintain sufficient plasma concentration.
-
Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes. Introducing polar groups can block sites of metabolism, increasing the drug's half-life.
-
Excretion: The body's primary clearance mechanisms rely on water solubility to excrete drugs and their metabolites via the kidneys.[3]
The Secondary Amine Motif: A Privileged Scaffold
The secondary amine is a cornerstone of medicinal chemistry for several reasons.[2][7] Its nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H proton can act as a hydrogen bond donor.[8] Crucially, most amines are basic and can be protonated at physiological pH.[1] This positive charge is a key feature for:
-
Target Binding: Forming strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in protein targets.[1]
-
Solubility Enhancement: The protonated, cationic form is significantly more water-soluble than the neutral amine, a property routinely exploited in drug formulation by creating hydrochloride salts.[1][9]
By designing building blocks that combine the privileged secondary amine scaffold with additional hydrophilic features, chemists can fine-tune these properties with high precision.
Chapter 2: Designing Hydrophilic Secondary Amine Building Blocks
The rational design of these building blocks involves incorporating specific structural features that increase their affinity for water. This is achieved primarily by introducing groups capable of forming hydrogen bonds or those that can ionize.[10]
Key Structural Features Conferring Hydrophilicity
-
Polar Functional Groups: The most direct method is to append groups like hydroxyls (-OH), amides (-CONH2), and sulfonamides (-SO2NH2). These groups are excellent hydrogen bond donors and acceptors.[10][11]
-
Strategic Placement of Heteroatoms: Incorporating ether oxygens or additional nitrogen atoms within a scaffold (e.g., in morpholine or piperazine rings) increases polarity without necessarily adding ionizable handles.
-
Ionizable Centers: Appending acidic functional groups like carboxylic acids (-COOH) can create zwitterionic building blocks that often exhibit high solubility.[9]
Classes of Hydrophilic Secondary Amine Building Blocks
| Building Block Class | Structural Example | Key Features & Rationale |
| Acyclic Amines with Polar Pendants | 3-(Methylamino)propane-1,2-diol | Contains two hydroxyl groups for strong hydrogen bonding. Offers conformational flexibility. |
| Substituted Piperidines | (Piperidin-4-yl)methanol | A common scaffold in CNS drugs. The hydroxyl group enhances hydrophilicity, balancing the lipophilicity of the core ring. |
| Substituted Pyrrolidines | (S)-Pyrrolidin-3-ol | A five-membered ring that can offer different vector orientations compared to piperidine. Often metabolically stable.[4] |
| Morpholines | Morpholine | The ether oxygen increases polarity and acts as a hydrogen bond acceptor. It is a bioisostere for piperidine with improved hydrophilicity. |
| Piperazines | Piperazine | Contains two amine functionalities. The second nitrogen can be used as an attachment point or capped to modulate basicity and polarity. |
Logical Workflow for Building Block Selection
The selection of an appropriate building block is a critical decision in the design phase of a drug discovery project. The following workflow illustrates the causal logic behind this process.
Caption: Workflow for rational selection and validation of a hydrophilic building block.
Chapter 3: Synthetic Strategies and Methodologies
The synthesis of secondary amines is a well-established field, yet traditional methods often suffer from poor selectivity and limited functional group tolerance, which is particularly challenging when working with complex, polar molecules.[2]
Classical Approaches and Their Limitations
-
Reductive Amination: This involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced (e.g., with sodium borohydride).[12] While widely used, it can be difficult to control and may require a separate reduction step.
-
N-Alkylation of Primary Amines: The reaction of a primary amine with an alkyl halide is a straightforward approach. However, a significant drawback is over-alkylation, where the product secondary amine, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine and even a quaternary ammonium salt.[13]
Modern Synthetic Protocols for Enhanced Control
Recent advances have provided chemists with more robust and selective tools:
-
Photoredox and Electrocatalysis: These methods use light or electricity to generate reactive intermediates under mild conditions, often showing broad functional group tolerance.[2][14] They enable C-H amination reactions that can streamline syntheses significantly.[15]
-
Flow Chemistry: Performing reactions in continuous flow reactors offers precise control over reaction time, temperature, and mixing. This can improve yields, enhance safety, and allow for scalable production, which is particularly useful for energetic or fast reactions.[2]
-
Protecting Group Strategies: Using a removable activating group, such as a 2-nitrobenzenesulfonyl (Ns) group, allows for clean mono-alkylation of a primary amine. The Ns group activates the N-H bond for alkylation and can be cleanly removed under mild conditions, preventing over-alkylation.[13]
Featured Protocol 1: One-Pot Catalytic Amination of a Ketone Precursor
This protocol describes a sustainable, one-pot synthesis of a secondary amine from a ketone and a primary amine using a heterogeneous catalyst, which simplifies purification. This method avoids harsh reagents and improves carbon economy compared to multi-step approaches.[16]
Objective: To synthesize N-cyclohexylaniline from cyclohexanone and aniline in a single step.
Materials:
-
Cyclohexanone (Reagent grade)
-
Aniline (Reagent grade)
-
Palladium on carbon (Pd/C, 5 wt%) catalyst
-
Dodecane (solvent)
-
Nonane (internal standard for GC analysis)
-
Helium or Nitrogen gas (inert atmosphere)
-
4 mL reinforced-glass autoclave reactor with magnetic stir bar
Procedure:
-
Catalyst Preparation (Pre-reduction): The commercial Pd/C catalyst must be activated. Place the required amount of catalyst in a U-shaped fixed-bed reactor. Heat to 400 °C under a flow of H2 gas (40 mL/min) for 2 hours. Cool to room temperature under an inert atmosphere. Causality: This step is critical as it reduces palladium oxides to the catalytically active Pd(0) state, which is required for the hydrogenation/dehydrogenation steps in the reaction mechanism.[16]
-
Reactor Charging: To the 4 mL autoclave, add 15 mg of the activated Pd/C catalyst.
-
Add 1 mL of a stock solution containing cyclohexanone (0.2 M), aniline (0.2 M), and nonane (0.05 M) in dodecane.
-
Reaction Setup: Seal the autoclave tightly. Purge the reactor with inert gas (Helium or Nitrogen) three times to remove all oxygen.
-
Place the reactor in a heating block (e.g., Reacti-Therm™) set to 120 °C with vigorous magnetic stirring (e.g., 800 rpm). Causality: Stirring is crucial to ensure good contact between the liquid reactants and the solid catalyst surface, preventing mass transfer limitations.[16]
-
Reaction and Monitoring: Allow the reaction to proceed for 6 hours. Progress can be monitored by taking aliquots at various time points (if using a sampling reactor) and analyzing by Gas Chromatography (GC-FID).
-
Work-up and Analysis: After 6 hours, cool the reactor to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., ethanol), centrifuge to separate the Pd/C catalyst, and analyze the supernatant by GC-FID to determine conversion and selectivity.
Self-Validation: The protocol's integrity is validated by running a control reaction without the catalyst (expecting negligible conversion) and by using an internal standard (nonane) for accurate quantification, which corrects for variations in injection volume.
Chapter 4: Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and key physicochemical properties of newly synthesized building blocks.
Spectroscopic and Chromatographic Techniques
Standard analytical techniques are employed for structural confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the molecule.[17]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups, such as N-H and O-H stretches.[17]
Quantifying Hydrophilicity: LogP/LogD
The partition coefficient (LogP) and distribution coefficient (LogD) are the most common measures of a compound's lipophilicity/hydrophilicity.
-
LogP: The ratio of the concentration of a neutral compound in octanol versus water.
-
LogD: The ratio at a specific pH (typically 7.4), which accounts for the ionization of the compound. For amines, LogD at pH 7.4 is the more biologically relevant parameter.
| Compound | Class | Approximate cLogP | Expected LogD at pH 7.4 |
| N-ethylcyclohexylamine | Lipophilic Secondary Amine | 2.8 | ~1.0 |
| (Piperidin-4-yl)methanol | Hydrophilic Secondary Amine | 0.5 | < -1.0 |
| Morpholine | Hydrophilic Secondary Amine | -0.85 | < -2.0 |
Featured Protocol 2: Analysis using HILIC-MS
For highly polar and hydrophilic amines, standard reversed-phase liquid chromatography (RP-LC) often provides poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior technique for this purpose.[18][19]
Objective: To separate and detect a mixture of hydrophilic amine building blocks using HILIC coupled with mass spectrometry.
Instrumentation & Materials:
-
HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[20]
-
HILIC column (e.g., silica-based with amide or diol functional groups).[18][19]
-
Mobile Phase A: 10% Acetonitrile in Water with 5 mM Ammonium Formate and 0.1% Formic Acid.[20]
-
Mobile Phase B: 90% Acetonitrile in Water with 5 mM Ammonium Formate and 0.1% Formic Acid.[20]
-
Analyte sample dissolved in 50:50 Acetonitrile:Water.
Procedure:
-
System Equilibration: Equilibrate the HILIC column with 95% Mobile Phase B for at least 30 minutes at a stable flow rate (e.g., 0.3 mL/min). Causality: HILIC relies on partitioning the analyte into a water layer adsorbed onto the stationary phase. Proper equilibration is critical to establish this layer and ensure reproducible retention times.
-
Sample Injection: Inject a small volume (1-5 µL) of the prepared sample.
-
Chromatographic Separation (Gradient Elution):
-
Time 0-2 min: Hold at 95% B.
-
Time 2-10 min: Linear gradient from 95% B to 50% B.
-
Time 10-12 min: Hold at 50% B.
-
Time 12-13 min: Return to 95% B.
-
Time 13-20 min: Re-equilibrate at 95% B.
-
Causality: The gradient starts with a high organic content (high %B) to promote retention on the polar stationary phase. Increasing the aqueous content (decreasing %B) elutes the analytes, with more polar compounds eluting later.[20]
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for the expected [M+H]⁺ ions of the target analytes.
Self-Validation: The method is validated by injecting individual standards to confirm retention times and mass-to-charge ratios. A blank injection (solvent only) should be run to ensure no carryover. The use of high-resolution mass spectrometry provides high confidence in compound identification through accurate mass measurement.[20]
Chapter 5: Application in Drug Discovery: Case Studies
The true value of these building blocks is demonstrated in their ability to solve complex drug design challenges.
Case Study: Improving CNS Drug Permeability via a Prodrug Strategy
A significant challenge in developing drugs for the central nervous system (CNS) is achieving sufficient blood-brain barrier (BBB) permeability. A highly polar drug candidate containing a secondary amine and a carboxylic acid showed excellent potency but poor brain penetration.[21] By esterifying the hydrophilic carboxyl group, chemists created a more lipophilic prodrug. This masked the charge of the carboxylate at physiological pH, allowing the compound to cross the BBB. Once in the brain, esterase enzymes cleave the ester, releasing the active, polar parent drug and effectively "trapping" it at its site of action.[21]
Caption: Prodrug strategy to overcome the blood-brain barrier.
Case Study: Escaping "Flatland" to Optimize Potency and Properties
In a kinase inhibitor program, the lead compound was a flat, aromatic molecule with high lipophilicity and poor solubility. To improve its properties, chemists replaced a flat piperidine ring with a more three-dimensional, sp3-rich bicyclic secondary amine building block, such as an azabicyclo[3.2.1]octane derivative.[4] This change had multiple benefits:
-
Improved Solubility: The increased saturation and 3D character disrupted crystal packing, leading to better aqueous solubility.[4]
-
Novel Exit Vectors: The rigid bicyclic scaffold presented substituents to the protein target in new orientations, allowing for the exploration of previously unoccupied pockets and leading to a significant increase in potency.
-
Reduced Off-Target Effects: The more defined conformation of the building block led to higher selectivity for the target kinase over other related kinases.
Chapter 6: Future Outlook
The design and synthesis of advanced building blocks remain a cornerstone of modern drug discovery.[][23] Future trends will likely focus on:
-
AI and Machine Learning: Using computational tools to design novel building blocks with optimized, multi-parameter ADME profiles in silico before committing to synthesis.[23]
-
DNA-Encoded Libraries (DELs): The use of hydrophilic secondary amines as core scaffolds in the synthesis of vast DELs to rapidly identify novel hits against a wide range of biological targets.[24]
-
Sustainable Synthesis: An increasing emphasis on developing green and sustainable chemical processes for amine synthesis, utilizing biocatalysis and reducing reliance on heavy metals and harsh reagents.[]
By embracing these innovative hydrophilic secondary amine building blocks and the advanced synthetic and analytical methods used to create and characterize them, medicinal chemists are better equipped than ever to tackle the challenges of modern drug discovery and deliver safer, more effective medicines.
References
- Principles of Drug Action 1, Spring 2005, Amines. (n.d.).
- Functional Group Characteristics and Roles. (n.d.). ASHP.
- Hydrophilicity: Significance and symbolism. (2026, January 30).
- Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025, January 22). PMC.
- Secondary Amines. (n.d.). Enamine.
- A “building block triangle” representing building blocks for medicinal chemistry. (n.d.). ResearchGate.
- New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. (2024, May 31).
- The Incorporated Drug Affects the Properties of Hydrophilic Nanofibers. (2024, May 28). Fluidnatek.
- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). PMC.
-
Srivastava, S. K., Chauhan, P. M., Bhaduri, A. P., Murthy, P. K., & Chatterjee, R. K. (2000). Secondary amines as new pharmacophores for macrofilaricidal drug design. Bioorganic & medicinal chemistry letters, 10(4), 313–314. [Link]
- Building Blocks With Primary Amide and Primary Ureide Groups. (n.d.). Enamine.
- Expedient Protocol for Solid-Phase Synthesis of Secondary and Tertiary Amines. (2004, June 10). ACS Figshare.
- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (n.d.).
- Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). (2025, August 5). ResearchGate.
- Custom Amine Synthesis Services. (n.d.). BOC Sciences.
- What are the Applications of Amines in the Pharmaceutical Industry? (n.d.).
-
Szabó, L., Takács, E., Wojnárovits, L., & Kovács, K. (2016). Change in hydrophilicity of penicillins during advanced oxidation by radiolytically generated OH compromises the elimination of selective pressure on bacterial strains. Science of the total environment, 557-558, 553–559. [Link]
- Building Block Synthesis for R&D. (n.d.). BOC Sciences.
- Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 25). EMBIBE.
- What are hydrophilic functional groups? (2016, April 17). Quora.
- Physical Properties of Amines. (2022, March 14). GeeksforGeeks.
- ANSWERS TO CASE STUDIES Chapter 2: Drug Design and Relationship of Functional Groups to Pharmacologic Activity. (n.d.).
- Impact of Drug Hydrophilicity on Transdermal Delivery by Nanoemulsions. (2026, February 9). MDPI.
- Physicochemical properties. (2025, August 15). Medicinal Chemistry - Fiveable.
- Effects of Hydrophilicity/Hydrophobicity of a Drug on its Release from PLGA Films. (2015, April 14).
- Building Block Design | Drug Discovery Technologies. (n.d.). eMolecules.
- Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. (n.d.). Andres Ricardo Gomez Angel.
- Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022, April 15). College of Liberal Arts & Sciences | Illinois.
- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.).
- synthesis of secondary amines. (2019, January 17). YouTube.
- Building Block-Centric Approach to DNA-Encoded Library Design. (n.d.). PMC.
- [Determination of nine organic amine compounds in CO2 absorption liquid by hydrophilic interaction liquid chromatography-electrostatic field orbitrap high resolution mass spectrometry]. (2023, September 15). PubMed.
- A new set of building blocks for simple synthesis of complex molecules. (2011, August 22). News Bureau.
- 15.11: Physical Properties of Amines. (2022, September 15). Chemistry LibreTexts.
- Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. (2025, January 28). PMC.
- Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022, April 15).
- Research Core: Design and Synthesis of Functional Polymer Building Blocks. (n.d.). Klinger-Lab.
- The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). In Chapter 14.
- Polarity Alchemy: Strategic Charge Manipulation in Contemporary Drug Design. (2025, May 20).
- Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. (n.d.).
- Analysis of Hydrophilic Compounds and their Detection Capabilities. (n.d.). Longdom Publishing.
- POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS. (2023, December 31). ResearchGate.
- Prodrugs and their activation mechanisms for brain drug delivery. (2025, January 17). RSC Publishing.
- Effect of basicity and hydrophobicity of amines on their adsorption onto charcoal. (2015, October 16).
- Pharmaceutical drug molecules with a secondary amine moiety. (n.d.). ResearchGate.
- Refined ADME Profiles for ATC Drug Classes. (2025, February 28). PMC.
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. fiveable.me [fiveable.me]
- 6. Refined ADME Profiles for ATC Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary Amines - Enamine [enamine.net]
- 8. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 9. courses.washington.edu [courses.washington.edu]
- 10. quora.com [quora.com]
- 11. Building Blocks With Primary Amide and Primary Ureide Groups - Enamine [enamine.net]
- 12. youtube.com [youtube.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals - X-Chem [x-chemrx.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. longdom.org [longdom.org]
- 20. [Determination of nine organic amine compounds in CO2 absorption liquid by hydrophilic interaction liquid chromatography-electrostatic field orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 23. marketing.emolecules.com [marketing.emolecules.com]
- 24. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability & Mechanistic Profiling of Secondary PEG-Amine Ligands
The following technical guide details the thermodynamic stability of secondary PEG-amine ligands, focusing on their physicochemical behavior in bioconjugation and surface coordination.
Content Type: Technical Whitepaper | Audience: Senior Scientists & Drug Development Leads
Executive Summary
Secondary PEG-amine ligands (
-
Interfacial Coordination: The binding affinity (
) of secondary amines to metal surfaces (e.g., Au, Quantum Dots) is often lower than primary amines due to steric entropy, despite higher basicity. -
Covalent Conjugation: The secondary amine linkage (formed via reductive amination) exhibits superior chemical stability against hydrolysis compared to amides or esters, making it a preferred motif for long-circulating biologics.
This guide analyzes these parameters through the lens of Gibbs Free Energy (
Thermodynamic Principles of Ligand Binding
To understand the stability of secondary PEG-amines, we must decouple the enthalpic (
The Steric-Electronic Trade-off
In coordination chemistry (e.g., ligand exchange on Gold Nanoparticles), the binding efficacy of amines follows a Linear Free Energy Relationship (LFER). While secondary amines generally possess a higher
-
Primary Amines (
): High surface packing density; strong . -
Secondary Amines (
): The additional alkyl/PEG group introduces a steric cone angle ( ). This prevents optimal orbital overlap with surface metal atoms (e.g., Au orbitals), reducing the bond enthalpy.
Thermodynamic Equation of State:
For secondary PEG-amines, the
Chemical Stability of the Linkage
In bioconjugation (e.g., PEGylating a protein), "secondary amine stability" refers to the resistance of the covalent bond itself.
-
Amide Bond: Susceptible to enzymatic cleavage (proteases).
-
Secondary Amine (via Reductive Amination): The
bond is kinetically inert and thermodynamically stable in physiological pH and temperature ranges.
Comparative Stability Data
The following table summarizes the thermodynamic parameters of amine ligands on Gold Nanoparticles (AuNPs) and in covalent conjugates.
Table 1: Physicochemical Stability Profile of PEG-Amine Classes
| Ligand Class | Binding Enthalpy ( | Packing Density ( | Hydrolytic Stability | Primary Failure Mode | |
| Primary PEG-Amine | ~10.5 | High (-40 to -60 kJ/mol) | High | Stable | Oxidation to imine |
| Secondary PEG-Amine | ~11.0 | Moderate (-20 to -40 kJ/mol) | Moderate | Excellent | Steric desorption |
| Tertiary PEG-Amine | ~10.5 | Low (Weak coordination) | Low | Excellent | Rapid exchange |
Note: Values are approximate and solvent-dependent. Source: Derived from LFER studies on AuNPs [1].
Mechanistic Visualization
The following diagram illustrates the thermodynamic competition between electronic donation (basicity) and steric repulsion for secondary amines.
Figure 1: The "Steric-Electronic Conflict" governing secondary amine ligand binding. Steric hindrance often overrides the benefits of increased basicity.
Experimental Protocols for Stability Profiling
To rigorously assess the thermodynamic stability of your secondary PEG-amine ligands, use the following self-validating workflows.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for directly measuring
Protocol:
-
Preparation: Degas PEG-amine ligand solution (0.1 - 1.0 mM) and AuNP/Protein solution (10 - 50 nM). Match buffer conditions exactly to prevent heat of dilution artifacts.
-
Titration: Inject 2
L aliquots of ligand into the sample cell at 25°C. -
Analysis: Fit the integrated heat spikes to a One Set of Sites model (for proteins) or Surface Adsorption model (for NPs).
-
Validation: If
(stoichiometry) is < 0.5 for nanoparticles, it indicates significant steric blocking by the secondary amine chains.
Thermal Desorption Assay (TDA)
For surface ligands, measuring the temperature at which ligands desorb (
Workflow:
-
Conjugate Secondary PEG-amine to AuNPs.
-
Incubate in
(for NMR tracking) or Buffer (for UV-Vis). -
Apply a temperature ramp (25°C
90°C) at 1°C/min. -
Readout: Monitor the broadening of the PEG proton peak (NMR) or the redshift of the Surface Plasmon Resonance (UV-Vis) indicating aggregation.
-
Result: Secondary amines typically show a
5-10°C lower than primary amines of equivalent chain length [2].
Synthesis & Chemical Stability
When "stability" refers to the covalent conjugate (e.g., in drug development), secondary amines formed via Reductive Amination are superior.
Reaction Pathway:
-
Step 1: Protein-Aldehyde +
Schiff Base (Imine). (Unstable, prone to hydrolysis). -
Step 2: Reduction (
). -
Result: Protein-
(Secondary Amine).
Why it wins: Unlike amide bonds (formed via NHS-esters) which can degrade at high pH or in the presence of serum proteases, the secondary amine linkage is essentially a modified alkyl chain. It is stable from pH 2 to 12 and resistant to enzymatic cleavage.
Figure 2: Formation of the ultrastable secondary amine linkage via reductive amination.
References
-
Lyu, Y., et al. (2023).[1] "The Interaction of Amines with Gold Nanoparticles." Advanced Materials.
-
Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A.
-
Treetharnmathurot, B., et al. (2008). "Effect of PEG molecular weight and linking chemistry on the biological activity and thermal stability of PEGylated trypsin." International Journal of Pharmaceutics.
-
Jia, H., et al. (2020). "Surface Ligand Management Aided by a Secondary Amine Enables Increased Synthesis Yield of CsPbI3 Perovskite Quantum Dots." Advanced Materials.
Sources
Chelation Properties of Bis(Polyethylene Glycol) Amine Derivatives
Executive Summary
Bis(polyethylene glycol) amine derivatives represent a specialized class of functional polymers where the chelating potential is defined not just by the nitrogen donor, but by the synergistic "pseudo-crown ether" effect of the polyether backbone. While often utilized primarily for their stealth properties in drug delivery (PEGylation), their ability to coordinate metal ions—ranging from transition metals (Cu²⁺, Zn²⁺, Au³⁺) to alkali earth metals—is a critical attribute in nanoparticle stabilization, heavy metal scavenging, and metallodrug conjugation.
This guide provides a rigorous technical analysis of the chelation thermodynamics, kinetic stability, and experimental characterization of these derivatives. It distinguishes between homobifunctional PEG-diamines (
Chemical Architecture & Chelation Mechanics
Structural Classification
To understand the chelation behavior, we must first define the specific topology of the derivative, as the steric environment dictates the coordination sphere.
| Derivative Type | Structure | Chelation Mode | Primary Application |
| Homobifunctional PEG-Diamine | Bridging or Chelate Effect: Can bridge two metal centers or form a large metallomacrocycle if the chain is short. | Crosslinking, SPION functionalization. | |
| Bis-PEG Secondary Amine | Steric Shielding: The central nitrogen acts as a monodentate donor, heavily shielded by two polymer clouds. | Steric stabilization of AuNPs, Quantum Dots. | |
| Heterobifunctional PEG-Amine | Mixed-Mode: Amine cooperates with the distal group (X) to form stable chelates. | Targeted drug delivery, Surface passivation. |
The "Pseudo-Crown" Mechanism
Unlike small molecule chelators (e.g., EDTA, DTPA) that rely on the chelate effect of rigid bite angles, PEG-amines utilize a cooperative lariat mechanism .
-
Primary Anchor (Nitrogen): The terminal or central amine provides the strongest
-donation to the metal center ( ). The binding affinity follows the order: due to steric hindrance, though amines in bis-PEG structures offer superior shielding. -
Secondary Stabilization (Ether Oxygens): The ethylene oxide units (
) possess lone pairs that can coordinate with hard cations ( , , ). In the presence of a transition metal bound to the amine, the flexible PEG chain wraps around the metal, creating a "pseudo-crown ether" environment. This increases the thermodynamic stability of the complex, particularly in non-aqueous or interfacial environments.
Visualization of Coordination Logic
Figure 1: Mechanistic pathway of PEG-amine chelation. The amine acts as the primary anchor, while the polyether backbone provides secondary stabilization via the lariat effect, displacing solvent molecules.
Experimental Characterization Protocols
Trustworthy data requires rigorous validation. The following protocols are designed to quantify the chelation capacity and stability constants of PEG-amine derivatives.
Protocol A: Potentiometric Titration (Determination of Stability Constants)
Objective: Determine the protonation constants (
Reagents:
-
Bis-PEG-amine sample (purified, ~1 mM).
-
Standardized Metal Salt Solution (
or , 1 mM). -
Standardized NaOH (0.1 M, carbonate-free).
-
Supporting Electrolyte: 0.1 M
(to maintain ionic strength).
Workflow:
-
Calibration: Calibrate the glass electrode pH meter using at least three buffers (pH 4.0, 7.0, 10.0) at the experimental temperature (usually 25°C).
-
Acidification: Dissolve the PEG-amine in 0.1 M
and acidify with excess HCl to fully protonate the amine groups ( ). -
Titration (Ligand Only): Titrate with 0.1 M NaOH to determine the exact concentration and
of the amine groups.-
Note: PEG-amines often show slightly lower
values than alkyl amines due to the electron-withdrawing effect of the oxygen atoms.
-
-
Titration (Metal Complex): Repeat the titration in the presence of the metal ion at a 1:1 and 1:2 (Metal:Ligand) ratio.
-
Data Analysis: Use Hyperquad or similar software to fit the potentiometric curves. The divergence between the ligand-only and ligand-metal curves indicates chelation.
Protocol B: UV-Vis Spectrophotometric Shift Assay
Objective: Rapidly assess binding affinity for transition metals (e.g.,
Step-by-Step:
-
Preparation: Prepare a 5 mM stock solution of
in deionized water. -
Baseline: Record the UV-Vis spectrum (400–900 nm) of the free copper solution. (Expected
nm). -
Titration: Aliquot the Bis-PEG-amine solution into the copper solution in molar increments (0.2 eq to 5.0 eq).
-
Observation: Monitor the hypsochromic shift (blue shift).
-
Mechanism: Coordination of the nitrogen lone pair increases the ligand field splitting energy.
-
Endpoint: A shift of
from ~810 nm to ~600-650 nm indicates formation of a complex.
-
-
Quantification: Plot Absorbance vs. Molar Ratio to determine stoichiometry (Job’s Plot).
Applications in Drug Development & Nanotechnology[1]
Heavy Metal Scavenging (SPION Functionalization)
Bis-PEG-amines are grafted onto Superparamagnetic Iron Oxide Nanoparticles (SPIONs) to create retrievable metal scavengers. The "bis" functionality is crucial here:
-
One amine covalently binds to the carboxylated SPION surface (via EDC/NHS coupling).
-
The second amine (distal) remains free to chelate toxic metals (
, ) from biological fluids or wastewater. -
Reference: Research demonstrates that PEG-coated SPIONs prevent protein fouling while maintaining high adsorption capacity for heavy metals due to the accessible distal amines [1, 2].
Gold Nanoparticle (AuNP) Stabilization
In the synthesis of AuNPs, Bis-PEG-amines serve a dual role:
-
Reductant/Stabilizer: The amine group can weakly reduce
to while simultaneously binding to the surface. -
Colloidal Stability: The "Bis" structure (if branched) or the long PEG loop (if homobifunctional) creates a dense steric brush. This prevents the "aggregative crash" often seen when simple amines are used in high-salt physiological buffers.
-
Critical Insight: The chelation strength must be balanced. If too strong, it strips the metal; if too weak, the ligand desorbs. PEG-amines exist in the "Goldilocks" zone for surface passivation [3].
Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing and validating the chelation properties of PEG-amine derivatives.
References
-
Efficiency of SPIONs functionalized with polyethylene glycol bis(amine) for heavy metal removal. ResearchGate. Available at: [Link]
-
Interactions between metal ions and poly(ethylene glycol) in the fusion of human erythrocytes. PubMed. Available at: [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available at: [Link]
-
A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. PubMed Central. Available at: [Link]
Application Note: Controlled Conjugation of Bis-PEG-Amine to Activated Carboxylic Acids
Abstract & Scientific Scope
This application note details the protocol for reacting Bis-PEG-amine (a homobifunctional polyethylene glycol linker with terminal primary amines) with Activated Carboxylic Acids . This chemistry is fundamental for two distinct applications:
-
Crosslinking: Covalently tethering two carboxyl-containing biomolecules or particles.
-
Functionalization: Converting a carboxyl-rich surface or molecule into an amine-rich one using a PEG spacer (preventing steric hindrance and improving solubility).
The protocol addresses the critical competition between aminolysis (formation of the stable amide bond) and hydrolysis (degradation of the activated ester), providing a self-validating workflow to maximize yield.
Scientific Foundation: The Competitive Landscape
Success in this conjugation relies on managing the pH-dependent competition between the nucleophilic attack of the primary amine and the hydrolysis of the activated ester (typically an NHS-ester).[1][2][3]
Mechanism of Action
The reaction proceeds via Nucleophilic Acyl Substitution.
-
Activation: A carboxyl group is converted into a reactive intermediate (NHS-ester) using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[4]
-
Conjugation: The primary amine on the Bis-PEG-amine attacks the carbonyl carbon of the NHS-ester, displacing the NHS group and forming a stable amide bond.
Critical Parameter: pH Balance
-
Activation Phase (pH 4.5 – 6.0): EDC is most active in acidic conditions. At high pH, EDC hydrolyzes rapidly.
-
Conjugation Phase (pH 7.2 – 8.0): Primary amines must be deprotonated (uncharged, -NH₂) to act as nucleophiles. The pKa of a primary amine on a PEG chain is typically ~8.8–9.5. However, at pH > 8.5, the hydrolysis half-life of the NHS-ester drops from hours to minutes [1].[2]
-
The Sweet Spot: We utilize a pH of 7.2 – 7.5 for conjugation.[5] This maintains sufficient nucleophilicity of the amine while preserving the NHS-ester long enough for the reaction to occur.
Stoichiometry: The "Golden Rule" of Homobifunctionals
Since Bis-PEG-amine has two identical reactive ends:
-
To Crosslink: Use a 1:1 to 3:1 molar ratio (Bis-PEG-amine : Activated Acid).
-
To Functionalize (Avoid Crosslinking): Use a 20:1 to 50:1 molar excess of Bis-PEG-amine. This ensures that once one end reacts, the probability of the other end finding another activated acid is statistically negligible.
Visualizing the Workflow
Figure 1: Reaction pathway showing the divergence between crosslinking and functionalization based on stoichiometry and the competing hydrolysis pathway.
Materials & Equipment
| Component | Specification | Purpose |
| Bis-PEG-Amine | 2 kDa - 10 kDa (Purity >95%) | The nucleophilic linker. |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC stability. |
| Conjugation Buffer | 1X PBS (phosphate buffered saline), pH 7.2 - 7.5 | Balances amine reactivity vs. ester stability. MUST be amine-free. |
| EDC (EDAC) | Store at -20°C under desiccant | Zero-length crosslinker (activator). |
| NHS or Sulfo-NHS | Sulfo-NHS is water soluble | Stabilizes the active ester intermediate.[4] |
| Desalting Column | Zeba™ Spin or PD-10 (MWCO 7k) | Rapid buffer exchange/purification. |
| Quenching Buffer | 1 M Hydroxylamine or 1 M Tris, pH 8.0 | Stops reaction by deactivating remaining esters. |
Experimental Protocols
Protocol A: Surface/Molecule Amine-Functionalization
Goal: Attach Bis-PEG-amine to a carboxylated molecule (e.g., a bead, nanoparticle, or protein) to create a "PEG-amine" handle, leaving one amine free.
Step 1: Activation of Carboxyls
-
Dissolve the carboxyl-containing target (Target-COOH) in Activation Buffer (MES, pH 6.0) .
-
Add EDC and Sulfo-NHS to the solution.[4][5][6]
-
Concentration: Final concentration 2 mM EDC and 5 mM Sulfo-NHS.[5]
-
Ratio: Ensure ≥10-fold molar excess over Target-COOH groups.
-
-
React for 15 minutes at room temperature (RT).
-
Critical Step: Remove excess EDC/NHS immediately to prevent polymerization of the Bis-PEG-amine later. Use a desalting column (e.g., Zeba Spin) equilibrated with Conjugation Buffer (PBS, pH 7.2) .
Step 2: Conjugation (The "High Excess" Method)
-
Prepare a solution of Bis-PEG-amine in Conjugation Buffer .
-
Concentration: Calculate a 50-fold molar excess relative to the activated carboxyls.
-
Why? This high excess ensures that every activated ester reacts with a fresh Bis-PEG-amine molecule, preventing the second amine on the PEG from looping back or crosslinking to another target.
-
-
Add the Activated Target (from Step 1) to the Bis-PEG-amine solution.
-
Note: Always add the activated species to the amine solution to maintain the excess ratio locally during mixing.
-
-
Incubate for 2 hours at RT or Overnight at 4°C.
Step 3: Quenching & Purification[6][7][8]
-
Add Hydroxylamine (final conc. 10 mM) to quench any unreacted NHS-esters.[5][6][9] Incubate 15 mins.
-
Purification:
-
For Nanoparticles: Centrifugation/wash cycles or tangential flow filtration (TFF).
-
For Proteins: Size Exclusion Chromatography (SEC) or Dialysis (MWCO must be sufficient to pass the free Bis-PEG-amine, e.g., if PEG is 2kDa, use 10kDa MWCO dialysis to retain protein but remove excess PEG).
-
Protocol B: Crosslinking Two Biomolecules
Goal: Use Bis-PEG-amine to link Protein A (Carboxyl) and Protein B (Carboxyl), or to homodimerize Protein A.
-
Activate Protein A using EDC/Sulfo-NHS in MES buffer (as above).
-
Desalt into PBS (pH 7.2).
-
Add Bis-PEG-amine at a 10:1 molar excess .
-
Reasoning: We want to tag Protein A with PEG-amines first.
-
-
Incubate 1 hour. Remove excess Bis-PEG-amine via rapid desalting (Critical).
-
Result: Protein A is now functionalized with PEG-NH₂.
-
-
Activate Protein B (or more Protein A) with EDC/Sulfo-NHS.
-
Mix the PEGylated Protein A (Amine) with the Activated Protein B (Ester).
-
Incubate 2 hours at RT.
-
Quench and purify via SEC to isolate the high-molecular-weight conjugate.
Purification & Characterization (QC)
| Method | Target Analyte | Success Criteria |
| TNBS Assay | Free Amines | Functionalization: High signal (indicates free amines on surface).Crosslinking: Lower signal (amines consumed in amide bond). |
| SEC-HPLC | Conjugate Size | Shift in retention time to higher MW (earlier elution). |
| SDS-PAGE | Protein MW | Appearance of higher MW bands or "smearing" (typical of PEGylation). |
Troubleshooting (Self-Validating Systems)
-
Problem: Precipitation during activation.
-
Cause: Isoelectric point (pI) aggregation or over-activation (hydrophobic NHS surface).
-
Fix: Reduce EDC concentration; ensure pH is not exactly at the protein's pI.
-
-
Problem: No Conjugation (Low Yield).
-
Problem: Unwanted Crosslinking (Gelling).
-
Cause: Bis-PEG-amine concentration too low in Protocol A.
-
Fix: Increase Bis-PEG-amine excess to 50x or 100x.
-
References
- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard field reference for EDC/NHS mechanics).
Sources
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Application Note: Synthesis of Novel Branched Poly(ethylene glycol) Derivatives Using a Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine Core
Introduction: The Significance of Branched PEG Architectures in Drug Development
Poly(ethylene glycol) (PEG) has become an indispensable tool in the pharmaceutical and biotechnology industries for its ability to enhance the therapeutic properties of drugs and biologics. The process of PEGylation, the covalent attachment of PEG chains to a molecule, can improve water solubility, extend circulation half-life, and reduce immunogenicity.[1] While linear PEG has been widely used, there is growing interest in branched PEG architectures, such as Y-shaped and multi-arm PEGs.[][3] These branched structures offer a more compact, globular conformation, which can provide superior shielding of the conjugated molecule and may lead to improved pharmacokinetic and pharmacodynamic profiles.[] Branched PEGs have been shown to be particularly effective in nanoparticle drug delivery systems, enhancing their stability and diffusion through biological barriers.[4][5]
This application note presents a detailed guide for the synthesis of novel branched PEG derivatives utilizing Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine as a unique secondary amine-based core. This approach offers a versatile platform for creating Y-shaped PEG structures with a central point for potential further functionalization. We will provide a scientifically grounded synthetic strategy, detailed experimental protocols, and methods for purification and characterization.
Synthetic Strategy: Leveraging a Secondary Amine Core for Branched PEG Synthesis
The synthesis of branched PEGs can be achieved through various methods, including step-growth polymerization, chain-growth polymerization, and the use of "click" chemistry.[] A common strategy for creating Y-shaped PEGs involves the use of a central trifunctional linker molecule, such as lysine, from which two PEG chains can be grown or attached.[7]
In this guide, we propose a robust two-step strategy to synthesize a branched PEG derivative using Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine as the core. The secondary amine of this molecule provides a natural branching point. The proposed synthetic route is as follows:
-
Formation of a Diol Initiator: The synthesis begins with the reductive cleavage of the ether bonds within Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine to generate a diol containing the central secondary amine. This diol will serve as the bifunctional initiator for the subsequent polymerization step.
-
Anionic Ring-Opening Polymerization of Ethylene Oxide: The diol initiator is then used for the anionic ring-opening polymerization of ethylene oxide. This step grows two PEG chains from the diol core, resulting in a Y-shaped branched PEG derivative. The molecular weight of the PEG arms can be controlled by the molar ratio of ethylene oxide to the diol initiator.
This method is advantageous as it allows for the synthesis of branched PEGs with two arms of statistically similar length.[8] The resulting branched PEG will have two terminal hydroxyl groups that can be further functionalized for conjugation to active pharmaceutical ingredients (APIs), targeting ligands, or surfaces.
Experimental Protocols
Part 1: Synthesis of the Diol Initiator
This protocol details the conversion of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine to its corresponding diol, which will serve as the initiator for PEG polymerization.
Materials:
| Reagent | Supplier | Grade |
| Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | Major Chemical Supplier | ≥98% |
| Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂) | Major Chemical Supplier | Anhydrous |
| Dichloromethane (CH₂Cl₂), anhydrous | Major Chemical Supplier | ≥99.8% |
| Sodium bicarbonate (NaHCO₃), saturated solution | Major Chemical Supplier | Reagent Grade |
| Magnesium sulfate (MgSO₄), anhydrous | Major Chemical Supplier | Reagent Grade |
| Methanol (MeOH) | Major Chemical Supplier | ACS Grade |
Protocol:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine (10.0 g, 32.3 mmol) in anhydrous dichloromethane (200 mL).
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add boron tribromide solution (1.0 M in CH₂Cl₂, 77.5 mL, 77.5 mmol) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Quenching: Carefully quench the reaction by slowly adding methanol (50 mL) at 0 °C.
-
Workup: Add saturated sodium bicarbonate solution until the pH is neutral. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol initiator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain the pure diol initiator.
Part 2: Synthesis of the Branched PEG Derivative
This protocol describes the anionic ring-opening polymerization of ethylene oxide initiated from the synthesized diol.
Materials:
| Reagent | Supplier | Grade |
| Diol Initiator (from Part 1) | - | Purified |
| Ethylene Oxide (EO) | Major Chemical Supplier | High Purity |
| Sodium naphthalenide solution (in THF) | Major Chemical Supplier | ~1 M |
| Tetrahydrofuran (THF), anhydrous | Major Chemical Supplier | ≥99.9% |
| Methanol (MeOH) | Major Chemical Supplier | ACS Grade |
| Diethyl ether | Major Chemical Supplier | Anhydrous |
Protocol:
-
Reaction Setup: In a flame-dried, high-pressure reactor equipped with a mechanical stirrer, add the purified diol initiator (5.0 g, 21.6 mmol) and anhydrous tetrahydrofuran (100 mL).
-
Initiator Activation: Add sodium naphthalenide solution dropwise until a persistent green color is observed, indicating the formation of the alkoxide initiator.
-
Polymerization: Carefully add a predetermined amount of liquefied ethylene oxide to the reactor. For a target molecular weight of 10 kDa per arm (total 20 kDa), add approximately 440 g of ethylene oxide.
-
Reaction: Heat the reactor to 80 °C and allow the polymerization to proceed for 48 hours.
-
Termination: Cool the reactor to room temperature and terminate the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the branched PEG product by adding the reaction mixture to a large volume of cold diethyl ether. Collect the precipitate by filtration and wash with fresh diethyl ether. Redissolve the product in a minimal amount of dichloromethane and re-precipitate in cold diethyl ether. Repeat this process three times.
-
Drying: Dry the final product under vacuum at room temperature for 24 hours.
Characterization of Branched PEG Derivatives
The synthesized branched PEG derivatives should be thoroughly characterized to determine their molecular weight, polydispersity, and structure.[]
| Technique | Purpose | Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the branched PEG and determine the degree of polymerization. | ¹H NMR should show characteristic peaks for the PEG backbone and the central amine core. The ratio of the integrals of the PEG protons to the core protons can be used to estimate the molecular weight. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A monomodal peak with a low PDI (typically < 1.1) is expected, indicating a successful and controlled polymerization. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | To confirm the molecular weight and the repeating unit mass. | A series of peaks separated by 44 Da (the mass of the ethylene oxide repeating unit) should be observed. |
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of the branched PEG derivative.
Caption: Reaction scheme for the two-step synthesis of the branched PEG derivative.
Caption: Overall workflow for the synthesis and characterization of the branched PEG derivative.
Conclusion and Future Perspectives
This application note provides a comprehensive and scientifically sound methodology for the synthesis of novel branched PEG derivatives using Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine as a core branching unit. The described protocols are based on well-established principles of polymer chemistry and offer a reproducible route to these valuable materials. The resulting Y-shaped PEGs, with their unique architecture, hold significant promise for a wide range of applications in drug delivery, bioconjugation, and materials science.[9] Further functionalization of the terminal hydroxyl groups can open up avenues for creating highly specific and efficient therapeutic and diagnostic agents.
References
- Li, Z., & Chau, Y. (2011). A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives. Polymer Chemistry, 2(4), 873-878.
- Li, S., et al. (2008). Y-Shaped Poly(ethylene glycol) and Poly(trimethylene carbonate) Amphiphilic Copolymer: Synthesis and for Drug Delivery. Journal of Polymer Science Part A: Polymer Chemistry, 46(24), 8131-8140.
- De, S., et al. (2020). Synthesis of PEG-Functionalized Amines Using Ruthenium-Catalyzed Hydrogen Borrowing. Organic Letters, 22(15), 5890-5894.
-
JenKem Technology USA. (2025, May 14). Y-Shape PEG Derivatives. Retrieved February 21, 2026, from [Link]
- Nagy, A., & Szarka, G. (2013). Enzyme-catalyzed amine-functionalization of poly(ethylene-glycol). Express Polymer Letters, 7(11), 932-938.
- Liu, Z., et al. (2009).
- CN1461762A - Method of preparing branched polyethylene glycol - Google Patents. (n.d.).
-
Semantic Scholar. (n.d.). [PDF] PEG branched polymer for functionalization of nanomaterials with ultralong blood circulation. Retrieved February 21, 2026, from [Link]
- US20030149307A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents. (n.d.).
-
LookChem. (n.d.). Cas 74654-07-2, 2-[2-(2-methoxyethoxy)ethoxy]ethylamine. Retrieved February 21, 2026, from [Link]
-
Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved February 21, 2026, from [Link]
- Wang, P., et al. (2018). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Molecules, 23(9), 2337.
-
Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]
-
SIELC Technologies. (2018, May 16). Bis(2-(2-methoxyethoxy)ethyl)amine. Retrieved February 21, 2026, from [Link]
- Zhang, H., et al. (2016). Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators. Journal of Polymer Science Part A: Polymer Chemistry, 54(20), 3366-3372.
-
JenKem Technology. (2024, July 30). Activated PEGs for Amine PEGylation. Retrieved February 21, 2026, from [Link]
- Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science, 25(3), 226-243.
-
Today's Clinical Lab. (2024, July 8). What is Bioconjugation? Overview, Applications & More. Retrieved February 21, 2026, from [Link]
- Johnson, W., et al. (2012). Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics. International Journal of Toxicology, 31(5_suppl), 147S-168S.
- Lutz, J. F., et al. (2006). Preparation of Ideal PEG Analogues with a Tunable Thermosensitivity by Controlled Radical Copolymerization of 2-(2-Methoxyethoxy)ethyl Methacrylate and Oligo(ethylene glycol)
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Application Notes & Protocols: Strategic Implementation of Secondary Amine PEG Linkers in Antibody-Drug Conjugate (ADC) Development
Authored by: Gemini, Senior Application Scientist
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies (mAbs) with the potency of cytotoxic agents. The linker component, which bridges these two entities, is paramount to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of action.[1][2] This guide provides an in-depth exploration of a specific and highly strategic class of linkers: those that utilize a secondary amine on the payload for conjugation, incorporating a polyethylene glycol (PEG) spacer. We will dissect the fundamental advantages conferred by this approach, including enhanced hydrophilicity and improved in-vivo stability.[] This document provides detailed, field-proven protocols for the synthesis and characterization of such ADCs, designed for researchers, scientists, and drug development professionals seeking to optimize their next-generation bioconjugates.
Introduction: The Critical Role of the Linker in ADC Design
An ADC's architecture consists of three core components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker.[4] The linker is not merely a passive connector; it is an active modulator of the ADC's therapeutic index.[5] An ideal linker must ensure the conjugate remains intact in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and selective cleavage or degradation within the target cancer cell.[1][]
The chemical properties of the linker and the payload profoundly influence the overall characteristics of the ADC. Highly hydrophobic payloads can induce aggregation, leading to poor solubility, compromised pharmacokinetics, and potential immunogenicity.[7] This is where the strategic incorporation of hydrophilic spacers, such as polyethylene glycol (PEG), becomes essential.
1.1. The PEG Advantage in Linker Technology
PEG is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene oxide units.[8] When incorporated into ADC linkers, PEG chains offer several distinct advantages:
-
Enhanced Solubility: PEG spacers effectively balance the hydrophobicity of the cytotoxic payload, mitigating the risk of ADC aggregation and improving overall solubility.[7][9][10]
-
Improved Pharmacokinetics (PK): The hydrophilic shield provided by PEG can reduce recognition by the immune system and decrease clearance rates, potentially extending the ADC's circulation half-life.[]
-
Increased Drug-to-Antibody Ratio (DAR): By preventing aggregation, PEG linkers can enable the successful conjugation of a higher number of drug molecules per antibody (a higher DAR) without compromising the ADC's physical stability.[9][11]
-
Spatial Separation: The flexible PEG chain provides distance between the bulky antibody and the payload, which can help preserve the antibody's antigen-binding affinity.[8]
1.2. Leveraging Secondary Amines for Payload Conjugation
Many potent cytotoxic payloads, such as derivatives of tubulysin and maytansine, possess secondary amine moieties that can serve as a robust attachment point for a linker.[12][13] Conjugating through a secondary amine can offer enhanced stability compared to other functional groups. The formation of a stable amide or carbamate bond at this position creates a non-cleavable linkage point relative to the payload, ensuring the drug is not prematurely detached from the linker.[12] This guide will focus on a heterobifunctional PEG linker designed to first react with a secondary amine on a payload and subsequently conjugate to the antibody.
Experimental Design & Workflow
The synthesis of an ADC using a secondary amine-reactive PEG linker is a multi-stage process. It requires careful planning and execution to ensure a homogenous and effective final product. The overall workflow involves the synthesis of a drug-linker intermediate followed by its conjugation to a prepared monoclonal antibody.
2.1. Overall Workflow Diagram
The diagram below illustrates the sequential stages of ADC synthesis, from initial reagent preparation to final characterization.
Caption: High-level workflow for ADC synthesis using a secondary amine-reactive PEG linker.
Detailed Protocols
The following protocols provide step-by-step instructions for each phase of the ADC synthesis. It is imperative to perform these steps in a controlled environment with high-purity reagents.
3.1. Protocol 1: Synthesis of the Drug-Linker Intermediate
This protocol describes the reaction between a payload containing a secondary amine and a heterobifunctional Maleimide-PEG-NHS Ester linker to form a stable amide bond.
Rationale: The N-Hydroxysuccinimide (NHS) ester is highly reactive toward amine groups.[14] While most efficient with primary amines at pH 7-8.5, the reaction with less nucleophilic secondary amines can be driven to completion with adjustments in reaction time, temperature, or the use of a non-nucleophilic base.[15] This two-step approach ensures the drug is successfully attached to the linker before conjugation to the antibody.[16]
| Parameter | Recommended Value/Reagent | Expert Insight |
| Payload | Payload with accessible secondary amine (e.g., Tubulysin analog) | Ensure payload is fully dissolved. Sonication may be required. |
| Linker | Maleimide-PEGn-NHS Ester (n=4, 8, 12, or 24) | Choice of PEG length impacts solubility and PK. Longer PEGs increase hydrophilicity but may slightly decrease conjugation efficiency. |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Anhydrous solvent is critical to prevent hydrolysis of the NHS ester.[15] |
| Base (Optional) | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base can be used to deprotonate the secondary amine, increasing its reactivity. Use at 1.5-2.0 equivalents. |
| Molar Ratio | 1.2 to 1.5 molar excess of Linker to Payload | A slight excess of the linker ensures complete consumption of the valuable payload. |
| Temperature | 25°C (Room Temperature) | Reaction may be gently heated (e.g., to 37°C) if kinetics are slow, but monitor for side reactions. |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by LC-MS or TLC. |
Step-by-Step Methodology:
-
Preparation: Bring all reagents, including the vial of Maleimide-PEG-NHS Ester, to room temperature before opening to prevent moisture condensation.[15]
-
Dissolution: Dissolve the payload in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Reaction Initiation: To the dissolved payload, add DIPEA (if used) and stir for 5 minutes. Subsequently, add the Maleimide-PEG-NHS Ester linker.
-
Incubation: Seal the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen) and stir at room temperature.
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), take a small aliquot of the reaction mixture and analyze by LC-MS to check for the formation of the desired drug-linker product mass and the consumption of the payload starting material.
-
Purification: Upon completion, the Maleimide-PEG-Payload intermediate can be purified from excess linker and base using reverse-phase HPLC (RP-HPLC). Pool the fractions containing the pure product and lyophilize.
-
Storage: Store the purified, lyophilized drug-linker intermediate at -80°C under dessicated conditions until ready for antibody conjugation.
3.2. Protocol 2: Antibody Preparation and ADC Conjugation
This protocol details the partial reduction of antibody interchain disulfide bonds to generate reactive thiols, followed by conjugation with the Maleimide-PEG-Payload intermediate.
Rationale: The interchain disulfide bonds in the hinge region of IgG1 and IgG4 antibodies are more accessible to reducing agents than the intrachain bonds.[4] Partial reduction with a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) generates a controlled number of free sulfhydryl (thiol) groups for conjugation.[17] The maleimide moiety on the drug-linker construct then reacts specifically with these thiols via Michael addition to form a stable thioether bond.[]
| Parameter | Recommended Value/Reagent | Expert Insight |
| Antibody Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Avoid amine-containing buffers like Tris, as they can react with any residual NHS esters. |
| Chelating Agent | 1 mM Diethylenetriaminepentaacetic acid (DTPA) | Include to prevent re-oxidation of thiols catalyzed by trace metal ions. |
| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | TCEP is stable, odorless, and does not contain free thiols, simplifying downstream reactions compared to DTT.[] |
| TCEP Molar Ratio | 2.0 to 4.0 molar excess over mAb | The exact ratio must be optimized for each mAb to achieve the desired DAR (typically DAR 4 or DAR 8). |
| Drug-Linker Ratio | 5 to 10 molar excess over mAb | A significant excess ensures efficient conjugation to all available thiols.[16] |
| Quenching Agent | N-acetylcysteine or L-Cysteine | A 20-fold molar excess over the drug-linker is used to cap any unreacted maleimides.[17] |
Step-by-Step Methodology:
-
Antibody Preparation: Buffer exchange the monoclonal antibody into a conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.
-
Reduction: Add the calculated amount of TCEP solution to the antibody. Incubate at 37°C for 60-90 minutes.
-
Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with ice-cold conjugation buffer. This step is critical to prevent TCEP from reacting with the maleimide linker.[16]
-
Conjugation: Dissolve the purified Maleimide-PEG-Payload intermediate in a small amount of an organic co-solvent (e.g., DMSO, not to exceed 10% of the final reaction volume) and immediately add it to the chilled, reduced antibody solution.
-
Incubation: Gently agitate the reaction mixture and incubate at 4°C for 1-2 hours or at room temperature for 1 hour.
-
Quenching: Add a molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for an additional 30 minutes.
3.3. Protocol 3: ADC Purification and Characterization
After conjugation, the ADC must be purified from unreacted drug-linker, quenching agent, and any aggregated protein. Its critical quality attributes (CQAs) must then be verified.
Rationale: Size Exclusion Chromatography (SEC) is an effective method for removing small molecule impurities and separating monomeric ADC from aggregates.[19] Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the drug-to-antibody ratio (DAR) distribution, as it can separate species based on the number of conjugated drugs.[4][20]
Step-by-Step Methodology:
-
Purification:
-
Load the quenched reaction mixture onto a Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent) equilibrated with a suitable formulation buffer (e.g., PBS or citrate buffer).
-
Collect fractions corresponding to the monomeric ADC peak. Pool the relevant fractions.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Analysis:
-
Inject the purified ADC onto a HIC column (e.g., Butyl-NPR).
-
Elute with a decreasing salt gradient (e.g., from 1.5 M ammonium sulfate to 0 M).
-
The chromatogram will show distinct peaks corresponding to different drug loads (DAR0, DAR2, DAR4, etc.). Calculate the average DAR by integrating the peak areas.
-
-
Aggregation Analysis:
-
Inject the purified ADC onto an analytical SEC column.
-
Elute under isocratic conditions.
-
Quantify the percentage of high molecular weight species (aggregates) versus the main monomeric peak. The aggregate level should typically be below 2-5%.
-
-
Identity and Integrity Confirmation:
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) on the reduced and deglycosylated ADC to confirm the mass of the light and heavy chains, verifying the covalent attachment of the drug-linker.
-
-
| CQA | Method | Typical Acceptance Criteria |
| Average DAR | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.2 (for a target DAR of 4) |
| Purity (Monomer) | Size Exclusion Chromatography (SEC) | ≥ 95% |
| Aggregation | Size Exclusion Chromatography (SEC) | ≤ 5% |
| Unconjugated Drug-Linker | Reverse Phase (RP-HPLC) | < 1% |
| Identity | Mass Spectrometry (LC-MS) | Observed mass matches theoretical mass of conjugated chains |
ADC Structural Representation
The following diagram provides a simplified chemical representation of a final ADC construct, highlighting the key linkages.
Caption: Schematic of an ADC with a payload attached via a secondary amine PEG linker.
Concluding Remarks
The strategic use of PEG linkers that conjugate to secondary amines on cytotoxic payloads provides a powerful approach to developing stable, soluble, and effective Antibody-Drug Conjugates. The hydrophilicity imparted by the PEG spacer is crucial for overcoming the challenges associated with hydrophobic drugs, often enabling higher and more homogenous drug loading.[10][21] The protocols and methodologies outlined in this document provide a robust framework for the rational design, synthesis, and characterization of next-generation ADCs. As with any bioconjugation strategy, empirical optimization of reaction conditions—particularly molar ratios and incubation times—for each specific antibody and payload combination is essential for success.
References
-
PEGs and Antibody-drug Conjugates a Versatile Approach - ADC Review. (2018). ADC Review / Journal of Antibody-drug Conjugates. [Link]
-
What are PEG Linkers?. (n.d.). Creative Biolabs. [Link]
-
The Use of Uniform PEG Compounds in the Design of ADCs. (2021). Royal Society of Chemistry. [Link]
-
The Chemistry Behind ADCs. (2021). Pharmaceuticals. [Link]
-
Linker Design and Impact on ADC Properties. (2021). Royal Society of Chemistry. [Link]
-
Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. (2016). mAbs. [Link]
-
Understanding the Critical Role of Linkers in Advancing ADCs. (n.d.). Veranova. [Link]
-
The Chemistry Behind ADCs. (2021). MDPI. [Link]
-
Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. (2024). RSC Publishing. [Link]
-
Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... (n.d.). ResearchGate. [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B. [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014). AAPS J. [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. (2013). mAbs. [Link]
-
Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs). (2025). Synoligo. [Link]
-
What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. (2021). Pharmaceuticals. [Link]
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- 21. vectorlabs.com [vectorlabs.com]
Application Note & Protocol: Strategies for the N-Alkylation of Bis(2-(2-methoxyethoxy)ethoxy)ethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reaction conditions for the N-alkylation of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine, a bifunctional secondary amine with hydrophilic poly(ethylene glycol) (PEG) characteristics. We delve into the mechanistic underpinnings of two primary alkylation strategies—direct alkylation via nucleophilic substitution and reductive amination—to provide researchers with the rationale needed to make informed experimental choices. This document offers detailed, step-by-step protocols, comparative data, and workflow visualizations to facilitate the synthesis of precisely functionalized tertiary amines, which are valuable intermediates in bioconjugation, drug delivery systems, and materials science.
Introduction: The Significance of Alkylating PEGylated Amines
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine is a secondary amine featuring two discrete PEG chains. This structure imparts significant water solubility and biocompatibility.[1][2] The alkylation of its secondary amine nitrogen is a critical step for synthesizing advanced molecules. For instance, introducing specific alkyl groups can serve to:
-
Tune Hydrophobicity: Appending alkyl chains allows for the precise control over the hydrophilic-lipophilic balance (HLB) of the molecule.
-
Introduce Functional Handles: Alkylation can introduce terminal functional groups (e.g., esters, alkynes, protected amines) for subsequent conjugation to biomolecules or surfaces.
-
Develop Novel Surfactants and Ionophores: The resulting tertiary amines can serve as building blocks for specialized amphiphiles or ion-complexing agents.
The selection of an appropriate alkylation method is paramount to achieving the desired product in high yield and purity, while avoiding common pitfalls such as polyalkylation.
Mechanistic Considerations for N-Alkylation
The nitrogen atom in Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic carbon centers.[3] The two principal pathways to exploit this reactivity for N-alkylation are direct alkylation and reductive amination.
Direct Alkylation via S_N2 Reaction
This classical approach involves the reaction of the amine with an alkyl halide (e.g., R-Br, R-I) in a direct nucleophilic substitution (S_N2) reaction.
Mechanism:
-
The amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
-
This forms a trialkylammonium salt intermediate.
-
A base (which can be excess starting amine or an added base like potassium carbonate) deprotonates the ammonium ion to yield the final tertiary amine product.[3]
The Challenge of Over-Alkylation: A significant drawback of this method is the lack of selectivity.[4] The tertiary amine product is often as nucleophilic, or even more so, than the secondary amine starting material. Consequently, it can compete for the remaining alkyl halide, leading to the formation of a quaternary ammonium salt.[3][5] This results in a mixture of products that can be difficult to separate, often leading to poor yields of the desired tertiary amine.
Reductive Amination: A Strategy for Controlled Mono-Alkylation
Reductive amination is a highly effective and widely used method in medicinal chemistry for the controlled alkylation of amines.[6] It is generally the preferred strategy for achieving selective mono-alkylation and avoiding the formation of quaternary salts.[5] The process involves two key steps that are typically performed in a single pot:
-
Imine/Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form a transient, unstable iminium ion.
-
Reduction: A mild, selective reducing agent, introduced into the reaction mixture, reduces the iminium ion to the target tertiary amine.
The key to this method's success lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough to not reduce the starting aldehyde/ketone but are highly effective at reducing the protonated iminium ion intermediate.[6][7]
Figure 1: Comparison of N-alkylation pathways. Direct alkylation often yields a mixture due to over-alkylation, whereas reductive amination provides a controlled route to the desired tertiary amine.
Critical Parameters for Reaction Optimization
The success of the alkylation reaction depends on the careful selection of several key parameters. The table below summarizes these considerations for both primary methods.
| Parameter | Direct Alkylation (S_N2) | Reductive Amination | Rationale & Key Considerations |
| Alkylating Agent | Alkyl Halide (R-I > R-Br > R-Cl) | Aldehyde (R'-CHO) or Ketone | The electrophile dictates the reaction mechanism. Alkyl iodides are most reactive in S_N2 reactions. Aldehydes are generally more reactive than ketones in reductive amination. |
| Stoichiometry | 1.0 to 1.2 equivalents of alkyl halide. Excess amine can be used as a base. | 1.0 to 1.2 equivalents of carbonyl compound. | Near equimolar amounts are used in reductive amination to ensure high conversion and minimize side reactions. Using excess amine in direct alkylation can suppress quaternary salt formation but complicates purification. |
| Base / Catalyst | Inorganic base (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic base (DIPEA). | Catalytic amount of weak acid (e.g., acetic acid). | A base is required in S_N2 to neutralize the generated HX.[8] A weak acid in reductive amination catalyzes the formation of the iminium ion intermediate.[9] |
| Reducing Agent | Not Applicable | Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN). | Must be selective for the iminium ion over the carbonyl starting material. NaBH(OAc)₃ is often preferred for its stability, selectivity, and non-toxic byproducts. |
| Solvent | Aprotic polar solvents (Acetonitrile, DMF). | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol (MeOH). | The solvent must dissolve all reactants. Anhydrous conditions are crucial, especially for reductive amination, to prevent hydrolysis of intermediates. |
| Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature | Reductive aminations are typically run at room temperature. Direct alkylations may require heating to proceed at a reasonable rate, depending on the reactivity of the alkyl halide. |
| Reaction Time | 4 - 24 hours | 2 - 12 hours | Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation via Reductive Amination (Recommended Method)
This protocol describes the alkylation of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine with hexanal to yield N,N-bis(2-(2-methoxyethoxy)ethoxy)ethyl)hexan-1-amine.
Materials:
-
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
-
Hexanal (freshly distilled)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or Nitrogen supply for inert atmosphere
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Stir until fully dissolved.
-
Aldehyde Addition: Add hexanal (1.1 eq) dropwise to the stirring solution at room temperature.
-
Iminium Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This step allows for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS by observing the disappearance of the starting amine.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Rationale: This neutralizes any remaining acid and destroys excess reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine. Rationale: Washing removes water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to isolate the pure tertiary amine product.
Figure 2: Step-by-step experimental workflow for the reductive amination protocol.
Protocol 2: Direct Alkylation with an Alkyl Halide
This method is best suited for when a mixture of products is acceptable or when exhaustive alkylation to the quaternary salt is the goal.
Materials:
-
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
-
1-Iodopropane
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
Setup: To a round-bottom flask, add Bis(2-(2-methoxyethoxy)ethoxy)ethyl)amine (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M).
-
Base Addition: Add anhydrous powdered potassium carbonate (2.0-3.0 eq). Rationale: The base acts as a proton scavenger to neutralize the HI formed during the reaction.
-
Alkyl Halide Addition: Add 1-iodopropane (1.1 eq) to the stirring suspension.
-
Reaction: Stir the mixture vigorously at room temperature or heat to 50-60 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate and other salts. Wash the solid with a small amount of acetonitrile.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The residue will likely be a mixture of starting material, tertiary amine product, and some quaternary ammonium salt. This mixture will require careful purification by flash column chromatography.
Product Purification and Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying the alkylated product. Silica gel is a standard stationary phase. The mobile phase is chosen based on the polarity of the product; a common system is a gradient of methanol in dichloromethane.
-
Acid-Base Extraction: For removing unreacted secondary amine, the crude mixture can be dissolved in a nonpolar solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1M HCl). The desired tertiary amine will be protonated and move to the aqueous layer, which can then be basified and re-extracted. This method is less effective if product polarity is high.
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the structure. Look for new signals corresponding to the added alkyl group and a shift in the signals of the carbons and protons adjacent to the nitrogen.[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the synthesized product, providing a clear mass peak for [M+H]⁺.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reducing agent (reductive amination). 2. Wet solvent or reagents. 3. Low reactivity of alkylating agent (direct alkylation). | 1. Use a fresh bottle of NaBH(OAc)₃. 2. Ensure all solvents and reagents are anhydrous. Flame-dry glassware. 3. Switch to a more reactive alkyl halide (e.g., from R-Br to R-I) and/or increase reaction temperature. |
| Mixture of Products (Over-alkylation) | 1. Inherent issue with the direct alkylation method. | 1. Switch to the reductive amination protocol for superior control and selectivity.[5] |
| Incomplete Reaction (Starting Amine Remains) | 1. Insufficient imine/iminium formation. 2. Stoichiometry of reagents is off. | 1. Add a catalytic amount (5-10 mol%) of acetic acid to the amine/aldehyde mixture before adding the reducing agent.[9] 2. Carefully re-check calculations and ensure accurate measurement of reagents. |
| Difficulty in Purification | 1. Product is highly water-soluble, leading to loss during aqueous workup. 2. Product and starting material have very similar polarity. | 1. Minimize aqueous washes or use brine to salt out the product from the aqueous phase. 2. Optimize the column chromatography solvent system. A shallow gradient or a different solvent system (e.g., ethyl acetate/hexanes vs. MeOH/DCM) may be required. |
Conclusion
The N-alkylation of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine is a versatile reaction for synthesizing functionalized PEG-like molecules. While direct alkylation with alkyl halides is a straightforward approach, it is often plagued by poor selectivity, leading to over-alkylation. For the controlled synthesis of a specific tertiary amine, reductive amination stands out as the superior methodology , offering high yields, excellent selectivity, and milder reaction conditions. By carefully selecting the reaction parameters and following the detailed protocols provided, researchers can confidently and efficiently synthesize the desired alkylated products for a wide range of applications in science and drug development.
References
-
Alkylation of Amines. (n.d.). University of Calgary. [Link]
-
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]
-
dos Santos, H. F., et al. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 99. [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts. [Link]
-
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. [Link]
-
Takeda, N., et al. (2025). Synthesis of Terminal-Alkylated PEGs with Imine Spacer to Form Iminium Mono-Ion Complexes for pDNA Delivery into Skeletal Muscle. MDPI. [Link]
-
Polyfunctional alkylating agents pharmacology. (2025, July 5). Medcrine. [Link]
-
Protein PEGylation Process: An overview of chemistry. (2010, February 22). European Pharmaceutical Review. [Link]
-
List of Alkylating agents. (n.d.). Drugs.com. [Link]
-
Ways to reduce the bis amination during a reductive amination? (2023, April 6). Reddit. [Link]
- Purification of secondary alkyl amines. (n.d.).
-
Bis(2-(2-methoxyethoxy)ethyl)amine. (2018, May 16). SIELC Technologies. [Link]
-
Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy. (2025, August 7). ResearchGate. [Link]
-
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine. (n.d.). PubChem. [Link]
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PROCESS FOR PREPARATION OF ALKOXYLATED ALKYLAMINES / ALKYL ETHER AMINES WITH PEAKED DISTRIBUTION. (2012, June 20). European Patent Office. [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Reductive Amination Using Bis-PEG-Amine Linkers
Introduction: The Strategic Advantage of PEGylation via Reductive Amination
In the landscape of advanced drug delivery and bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, stands out as a premier strategy for enhancing the therapeutic potential of biomolecules.[1][2] PEGylation can significantly improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other therapeutic agents by increasing their hydrodynamic size, which in turn reduces renal clearance and shields them from enzymatic degradation and immunogenic recognition.[2][3][4][5] Among the various chemical strategies for PEGylation, reductive amination offers a robust and controlled method for conjugating PEG linkers to biomolecules.[6][7][8]
This guide provides a comprehensive overview of the principles and a detailed protocol for utilizing bis-PEG-amine linkers in reductive amination. These homobifunctional linkers, possessing a primary amine at each terminus of the PEG chain, are instrumental in creating sophisticated therapeutic constructs, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.[9] We will delve into the underlying reaction mechanism, explore critical experimental parameters, and provide a step-by-step protocol designed for researchers, scientists, and drug development professionals.
The Mechanism of Reductive Amination: A Two-Step Process
Reductive amination is a powerful method for forming a stable carbon-nitrogen bond between an amine and a carbonyl group (aldehyde or ketone).[8][10] The reaction proceeds via a two-step process that involves the initial formation of a Schiff base (an imine), followed by its reduction to a stable secondary amine.[4]
-
Schiff Base Formation: The process begins with the nucleophilic attack of the primary amine of the bis-PEG-amine linker on the carbonyl carbon of the target molecule (e.g., an aldehyde-modified protein). This reaction is reversible and is favored under mildly acidic conditions (pH 6-7), which facilitate the dehydration of the hemiaminal intermediate to form the C=N double bond of the imine.[6][11]
-
Reduction of the Imine: The resulting imine is then selectively reduced to a stable secondary amine using a mild reducing agent.[4][6] The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the imine without significantly reducing the starting aldehyde or ketone.[6][8]
// Nodes Reactants [label="Bis-PEG-Amine Linker (R'-NH2)\n+ Aldehyde/Ketone (R-CHO)", fillcolor="#F1F3F4"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FBBC05"]; Imine [label="Imine (Schiff Base)\nR-CH=N-R'", fillcolor="#EA4335"]; Product [label="Stable Secondary Amine\nR-CH2-NH-R'", fillcolor="#34A853"]; Reducing_Agent [label="Reducing Agent\n(e.g., NaBH3CN)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Reactants -> Hemiaminal [label="+ H+"]; Hemiaminal -> Imine [label="- H2O"]; Imine -> Hemiaminal [label="+ H2O (Reversible)"]; Imine -> Product; Reducing_Agent -> Imine [label="Reduction", style=dashed]; }
Figure 1: Mechanism of Reductive Amination.
Critical Parameters and Reagent Selection
The success and efficiency of reductive amination are governed by several key parameters. Careful optimization of these factors is crucial for achieving high yields and minimizing side reactions.
pH Control
The pH of the reaction medium is a critical determinant of both imine formation and the activity of the reducing agent.[6][12] Imine formation is generally favored in a slightly acidic environment (pH 6-7), which promotes the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, and facilitates the dehydration step.[6] However, at a pH below 5, the amine nucleophile can be protonated to its non-nucleophilic ammonium salt, inhibiting the initial reaction.[12] The pH also influences the stability and selectivity of the reducing agent.[12][13]
Choice of Reducing Agent
The selection of an appropriate reducing agent is paramount for a successful reductive amination. The ideal reducing agent should selectively reduce the imine in the presence of the more reactive carbonyl group of the starting material.[6][8]
| Reducing Agent | Key Characteristics | Optimal pH | Advantages | Disadvantages |
| Sodium Cyanoborohydride (NaBH3CN) | Mild and selective reducing agent. | 6-7[13] | Selectively reduces imines in the presence of aldehydes and ketones.[6][8] Stable in aqueous solutions at neutral to slightly acidic pH.[8] | Highly toxic and generates toxic cyanide byproducts, requiring careful handling and disposal.[13][14] |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective reducing agent. | 5-7[13] | Non-toxic alternative to NaBH3CN.[6][14] Highly effective for a wide range of substrates.[13] | Water-sensitive and not very compatible with methanol.[15] |
| 2-Picoline Borane | Air and moisture stable solid. | 5-7 | Offers good yields and is a suitable alternative to cyanoborohydride. | Less commonly used in bioconjugation compared to the other two. |
| Sodium Borohydride (NaBH4) | Stronger reducing agent. | 7-10 | Inexpensive and readily available. | Can reduce both the imine and the starting carbonyl, leading to lower yields of the desired conjugate if not used carefully.[6][15] |
Experimental Protocol: Crosslinking of a Protein with a Small Molecule using a Bis-PEG-Amine Linker
This protocol provides a general procedure for the reductive amination of a protein (containing accessible lysine residues that have been modified to present aldehyde groups) with an aldehyde- or ketone-containing small molecule using a homobifunctional bis-PEG-amine linker.
Materials and Reagents
-
Protein: e.g., Bovine Serum Albumin (BSA) modified to present aldehyde groups.
-
Small Molecule: Aldehyde- or ketone-containing molecule (e.g., a therapeutic agent).
-
Bis-PEG-Amine Linker: (e.g., NH2-PEGn-NH2, where 'n' denotes the number of PEG units).
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3).
-
Reaction Buffer: 0.1 M MES buffer, pH 6.5.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5.
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system.[]
-
Characterization Instruments: SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS), UV-Vis Spectrophotometer.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of the aldehyde-modified protein in the reaction buffer.
-
Prepare a 10-fold molar excess stock solution of the bis-PEG-amine linker in the reaction buffer.
-
Prepare a 20-fold molar excess stock solution of the aldehyde/ketone small molecule in a compatible solvent (e.g., DMSO), ensuring the final concentration of the organic solvent in the reaction mixture is less than 5%.
-
Prepare a 50-fold molar excess stock solution of the reducing agent (NaBH3CN or NaBH(OAc)3) in the reaction buffer immediately before use.
-
-
Reaction Setup (Step 1: Conjugation of PEG to Protein):
-
In a microcentrifuge tube, combine the aldehyde-modified protein solution with the bis-PEG-amine linker stock solution.
-
Add the reducing agent to the mixture.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.
-
-
Purification of the Mono-PEGylated Protein-Amine Intermediate:
-
Purify the reaction mixture using size-exclusion chromatography (SEC) to remove the excess bis-PEG-amine linker and reducing agent.[] The fractions containing the protein-PEG-amine conjugate are collected.
-
-
Reaction Setup (Step 2: Conjugation of Small Molecule):
-
To the purified protein-PEG-amine conjugate, add the aldehyde/ketone-containing small molecule stock solution.
-
Add a fresh solution of the reducing agent.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted aldehyde/ketone groups.
-
Incubate for 30 minutes at room temperature.
-
-
Final Purification:
-
Characterization of the Conjugate:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry: To confirm the mass of the final conjugate and determine the degree of PEGylation.
-
UV-Vis Spectroscopy: To quantify the protein concentration and, if the small molecule has a distinct absorbance, to estimate the drug-to-antibody ratio (DAR).
-
// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#F1F3F4"]; Step1 [label="Step 1: Conjugate Protein\nwith Bis-PEG-Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify1 [label="Purification 1 (SEC)", fillcolor="#FBBC05"]; Step2 [label="Step 2: Conjugate Small Molecule\nto Protein-PEG-Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction", fillcolor="#EA4335"]; Purify2 [label="Final Purification (SEC/IEX)", fillcolor="#FBBC05"]; Characterize [label="Characterization (SDS-PAGE, MS)", fillcolor="#34A853"]; End [label="End: Purified Conjugate", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> Step1; Step1 -> Purify1; Purify1 -> Step2; Step2 -> Quench; Quench -> Purify2; Purify2 -> Characterize; Characterize -> End; }
Figure 2: Experimental Workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | - Inefficient imine formation due to suboptimal pH. - Hydrolysis of the imine intermediate. - Inactive or degraded reducing agent. | - Optimize the reaction pH to be between 6.0 and 7.0.[11] - Ensure the reducing agent is added promptly after the imine formation step. - Use a fresh, high-quality reducing agent.[11] |
| Protein Precipitation | - High degree of PEGylation altering protein solubility. - Change in the isoelectric point (pI) of the protein. | - Reduce the molar excess of the bis-PEG-amine linker.[11] - Optimize the reaction time to prevent over-labeling. - Ensure the reaction buffer pH is not close to the predicted new pI of the conjugate.[11] |
| Presence of Aggregates | - Crosslinking of multiple protein molecules by the bifunctional PEG linker. | - Use a molar excess of the bis-PEG-amine linker in the first step to favor the formation of mono-PEGylated protein-amine intermediates. - Optimize the stoichiometry of the reactants. |
| Reduction of Starting Carbonyl | - The reducing agent is too strong or used under incorrect conditions. | - If using NaBH4, ensure sufficient time is allowed for imine formation before its addition.[6] - Switch to a milder reducing agent like NaBH3CN or NaBH(OAc)3.[6] |
Conclusion
Reductive amination using bis-PEG-amine linkers is a versatile and powerful technique for the synthesis of advanced bioconjugates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve efficient and specific conjugation of PEG linkers to biomolecules, thereby enhancing their therapeutic properties. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this technology in drug development and various biomedical research applications.
References
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Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]
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Glycoconjugations of Biomolecules by Chemical Methods. PMC. Available at: [Link]
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Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. (2020). Available at: [Link]
-
Protein conjugates purification and characterization. ResearchGate. Available at: [Link]
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Integrated Solid-Phase Synthesis and Purification of PEGylated Protein. ACS Publications. (2011). Available at: [Link]
-
Reductive Amination. Chemistry Steps. (2024). Available at: [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. Available at: [Link]
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Reductive Amination. Myers Chem 115. Available at: [Link]
-
The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Reductive Amination - Common Conditions. organic-chemistry.org. Available at: [Link]
-
Alternative reducing agents for reductive methylation of amino groups in proteins. PubMed. Available at: [Link]
-
Overview of PEG Linkers & Their Applications. Technology Networks. Available at: [Link]
-
Application of PEG Linker. AxisPharm. (2023). Available at: [Link]
-
Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme. PubMed. Available at: [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. Available at: [Link]
-
What's wrong with my reductive amination? I barely got any product.. Reddit. (2025). Available at: [Link]
-
Amide coupling Protocol for Amino PEG. AxisPharm. (2024). Available at: [Link]
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Applications of CAS 41121-04-4 in PROTAC Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3][4] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation, leading to polyubiquitination of the POI and its subsequent destruction by the proteasome.[4][5]
Initially perceived as a simple spacer, the linker is now universally recognized as a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[6][7] The linker's length, composition, rigidity, and attachment points profoundly influence the geometry and stability of the ternary complex.[6] An improperly designed linker can lead to steric clashes, preventing the formation of a productive complex, or it may result in a "hook effect" at high concentrations where binary complexes are favored over the desired ternary complex.[8]
Among the various linker classes, polyethylene glycol (PEG) linkers are widely employed due to their ability to impart favorable physicochemical properties.[4] PEG chains are hydrophilic, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules—a common challenge in their development.[8] This guide focuses on the application of a specific, short-chain PEG linker building block, tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate (CAS 41121-04-4) , in the design and synthesis of potent PROTACs.
Featured Building Block: CAS 41121-04-4
tert-Butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate , hereafter referred to as Boc-NH-PEG2-Amine , is a versatile heterobifunctional linker building block. Its structure consists of a two-unit PEG chain, providing a balance of hydrophilicity and a defined spatial separation of approximately 7.7 Å. The key feature of this molecule is the differential protection of its two terminal amines. One amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under many common reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The other terminus possesses a free primary amine, making it available for immediate conjugation.
This orthogonal protection scheme is ideal for the sequential, modular synthesis of PROTACs, allowing for the controlled, stepwise attachment of the POI and E3 ligase ligands.
| Property | Value |
| CAS Number | 41121-04-4 |
| Molecular Formula | C11H24N2O4 |
| Molecular Weight | 248.32 g/mol |
| Appearance | Colorless to light yellow oil |
| Key Features | Heterobifunctional, PEG2 spacer, Boc-protected amine, free primary amine |
The Rationale for Employing a Short PEG Linker
The choice of linker length is a critical optimization parameter in PROTAC design and must be determined empirically for each POI-E3 ligase pair.[1] While longer PEG chains can offer greater flexibility and solubility, short linkers like the PEG2 unit in CAS 41121-04-4 present several distinct advantages:
-
Reduced Molecular Weight and Lipophilicity: PROTACs are inherently large molecules, often exceeding the traditional "rule of five" for oral bioavailability. Employing a shorter linker helps to minimize the overall molecular weight and can lead to improved cell permeability.[8]
-
Constrained Conformational Flexibility: While some flexibility is necessary, excessive linker flexibility can incur an entropic penalty upon ternary complex formation. A shorter, more constrained linker can reduce this penalty, potentially leading to more stable and productive ternary complexes.[1]
-
Potential for Improved Selectivity: Subtle changes in linker length can dramatically alter the geometry of the ternary complex, sometimes leading to selectivity in the degradation of one protein over a closely related homologue.[9]
-
Demonstrated Efficacy: Studies have shown that PROTACs with short linkers can be highly potent. For instance, a BRD4-targeting PROTAC, B24, which incorporates a 2-PEG chain linker, demonstrated potent antiproliferative activity in MV4-11 cells (IC50 = 0.4 nM) and excellent BRD4 degradation (92.3% at 1 µM). Similarly, studies on Retro-2-based PROTACs have revealed that PEG-2 linkers can effectively induce the degradation of the GSPT1 protein.[10]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a hypothetical PROTAC using Boc-NH-PEG2-Amine (CAS 41121-04-4) . The general strategy involves a two-step sequential amide coupling process.
Workflow Overview
The synthesis begins by coupling the free amine of Boc-NH-PEG2-Amine to an activated carboxylic acid on either the POI ligand or the E3 ligase ligand. Following purification, the Boc protecting group is removed to expose the second amine, which is then coupled to the other binding moiety.
Caption: General workflow for PROTAC synthesis using CAS 41121-04-4.
Protocol 1: First Amide Coupling (Conjugation to E3 Ligase Ligand)
This protocol describes the coupling of the free amine of Boc-NH-PEG2-Amine to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or a VHL ligand).
Materials:
-
E3 Ligase Ligand with a terminal carboxylic acid (1.0 eq)
-
Boc-NH-PEG2-Amine (CAS 41121-04-4) (1.1 eq)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid. The solution may change color.
-
Coupling: To the activated E3 ligase ligand solution, add a solution of Boc-NH-PEG2-Amine (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS or TLC until the starting E3 ligase ligand is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure Boc-NH-PEG2-E3 Ligand Conjugate.
-
Characterization: Confirm the identity and purity of the product by LC-MS and ¹H NMR.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the terminal amine for the second coupling reaction.
Materials:
-
Boc-NH-PEG2-E3 Ligand Conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is commonly used.[11]
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the deprotection by LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3x).
-
The resulting amine-PEG2-E3 Ligand Conjugate TFA salt is typically a viscous oil or solid and can often be used in the next step without further purification.
Protocol 3: Second Amide Coupling (Final PROTAC Synthesis)
This protocol describes the final coupling step between the deprotected linker-E3 ligand conjugate and the POI ligand.
Materials:
-
Amine-PEG2-E3 Ligand Conjugate TFA salt from Protocol 2 (1.0 eq)
-
POI Ligand with a terminal carboxylic acid (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0-5.0 eq, additional base is needed to neutralize the TFA salt)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (4.0-5.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes.
-
Coupling: To the activated POI ligand solution, add a solution of the Amine-PEG2-E3 Ligand Conjugate TFA salt (1.0 eq) in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PROTAC.
Protocol 4: PROTAC Purification and Analysis
Final purification is crucial to obtain a high-purity compound for biological evaluation.
Materials:
-
Crude PROTAC from Protocol 3
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade) and Water (HPLC grade) with 0.1% TFA or Formic Acid
-
Lyophilizer
-
Analytical LC-MS, High-Resolution Mass Spectrometry (HRMS), and NMR spectrometer
Procedure:
-
Purification: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF and purify by preparative reversed-phase HPLC using a suitable water/acetonitrile gradient.
-
Fraction Analysis: Collect fractions corresponding to the product peak and analyze their purity by analytical LC-MS.
-
Isolation: Combine the pure fractions and remove the acetonitrile using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the final PROTAC as a fluffy white solid (TFA salt).
-
Characterization: Perform full characterization of the final product to confirm its identity, purity (>95%), and structure using:
-
LC-MS: To confirm purity and observed mass.
-
HRMS: To confirm the exact mass and elemental composition.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Data Presentation: Impact of Short PEG Linkers on PROTAC Performance
The optimization of linker length is a key aspect of PROTAC development. The following table summarizes representative data highlighting the efficacy of PROTACs containing short PEG linkers.
| PROTAC ID | Target | E3 Ligase | Linker Composition | DC50 | Dmax | Cell Line | Reference |
| B24 | BRD4 | CRBN | 2 x PEG units | 0.75 ± 0.16 nM | >95% | MV4-11 | |
| PROTAC 27 | EGFR/HER2 | VHL | 2 x PEG units | Degraded | N/A | OVCAR8 | [9] |
| PROTAC 28 | EGFR | VHL | 3 x PEG units | Degraded (Selective) | N/A | OVCAR8 | [9] |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of protein degradation observed.
This data illustrates that PROTACs with short PEG linkers, such as the PEG2 moiety provided by CAS 41121-04-4, can achieve potent and efficient degradation of target proteins. The comparison between PROTAC 27 and 28 further underscores the profound impact of even a single PEG unit difference on degradation selectivity.[9]
Logical Relationships in PROTAC Design
The successful design of a PROTAC involves balancing multiple interdependent parameters. The choice of linker is central to this process, as it directly influences the formation of a productive ternary complex.
Caption: Interplay of PROTAC components and resulting properties.
Conclusion
Boc-NH-PEG2-Amine (CAS 41121-04-4) is a highly valuable and versatile building block for the synthesis of PROTACs. Its short, hydrophilic PEG2 chain offers a means to modulate the physicochemical properties of the final degrader molecule, while its orthogonal protecting group strategy facilitates a controlled and modular synthetic approach. The protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery workflows, enabling the systematic exploration of linker space to develop novel and potent therapeutics for targeted protein degradation.
References
- BenchChem. (2025). Technical Support Center: Optimizing Boc Deprotection for PEG Linkers. BenchChem.
- BenchChem. (2025).
- MedchemExpress. (n.d.). tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate hydrochloride | PROTAC Linker. MedchemExpress.com.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025).
- Gong, Y., et al. (2020). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal.
- Henning, N. J., et al. (2022).
- Zhang, X., et al. (2023).
- R. I. Troup, C. Fallan, M. G. J. Baud. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- The Royal Society of Chemistry. (n.d.). PROTAC-mediated crosstalk between E3 ligases. Rsc.org.
- Zhang, T., et al. (2023).
- T. S. S. K. A. G. G. V. K. M. V. G. A. A. (2020). Novel approaches for the rational design of PROTAC linkers.
- BenchChem. (2025). impact of PEG linker length on PROTAC efficacy. BenchChem.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. orgchemboulder.com.
- PrecisePEG. (n.d.). Linkers in PROTACs. PrecisePEG.
- Barbier, J., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry.
- Lim, J., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
- Pro-Code, P. W. (2025). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. biopharmapeg.com.
- Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®. Sigma-Aldrich.
- Fisher, K. E., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry.
- Sjöberg, F. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry. orgchemboulder.com.
- Enamine. (n.d.).
- MedchemExpress. (n.d.). PROTAC Linker. MedchemExpress.com.
- Wu, R., et al. (2025). Design, synthesis, and anti-inflammatory potential of PROTAC drug molecules based on fondaparinux sodium. Frontiers in Bioengineering and Biotechnology.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. d-nb.info [d-nb.info]
- 4. precisepeg.com [precisepeg.com]
- 5. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. papers.ssrn.com [papers.ssrn.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
Purification methods for Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine from reaction mixtures
This technical guide details the purification strategies for Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine (commonly referred to as Bis-mPEG
This secondary amine is a critical intermediate in the synthesis of lipid nanoparticles (LNPs) and PROTAC linkers. Its amphiphilic nature (hydrophilic PEG chains + basic amine core) presents unique purification challenges, specifically the difficulty in separating it from mono-alkylated (primary) and tri-alkylated (tertiary) byproducts.
Part 1: The Impurity Landscape (Diagnostics)
Before initiating purification, you must diagnose the composition of your crude reaction mixture. The synthesis of secondary PEG-amines (usually via alkylation of ammonia or primary amines with PEG-tosylates/halides) invariably produces a statistical distribution of products.
| Impurity Type | Structure / Description | Diagnostic Signal ( | Removal Difficulty |
| Target Molecule | Secondary Amine ( | NMR: | N/A |
| Impurity A | Primary Amine ( | TLC: Lowest | High (H-bonding similarity) |
| Impurity B | Tertiary Amine ( | TLC: Highest | Medium (Non-polar) |
| Impurity C | Neutral Precursors mPEG | TLC: Moves near solvent front in basic systems.Solubility: Not pH sensitive. | Low (Chemical Extraction) |
Part 2: The "pH-Switch" Extraction Protocol
Objective: Remove neutral impurities (unreacted PEG-alcohol, PEG-tosylate, or PEG-bromide) and inorganic salts. Principle: The secondary amine has a pKa of approximately 9.0–10.0. By manipulating pH, we can toggle its solubility between aqueous and organic phases, leaving non-basic impurities behind.
Step-by-Step Methodology:
-
Acidification (Protonation):
-
Dissolve the crude reaction mixture in Dichloromethane (DCM) .
-
Add 1M HCl (aq) until the aqueous layer pH is < 2.
-
Mechanism:[1][2][3][4] The amine becomes the hydrochloride salt (
), which is highly water-soluble. Neutral PEG impurities remain in the DCM. -
Action: Extract vigorously. Collect the Aqueous Layer . Discard the organic layer (contains neutral waste).
-
-
Basification (Deprotonation):
-
Extraction:
-
Extract the basic aqueous phase 3x with DCM (Avoid Ethyl Acetate; PEG-amines are highly soluble in DCM).
-
Salting Out: If the interface is messy, saturate the aqueous phase with NaCl to push the PEG-amine into the organic layer.
-
-
Drying:
Part 3: Chromatographic Separation (The "Ammonia Shift")
Distillation is often insufficient to separate the secondary amine from the primary/tertiary side products due to overlapping boiling points and thermal degradation risks. Flash chromatography with basic modifiers is the gold standard.
The Challenge: Amines interact strongly with the acidic silanol groups (
Optimized Mobile Phase System:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Solvent A: Dichloromethane (DCM).
-
Solvent B: Methanol (MeOH) containing 1% Ammonium Hydroxide (
) or 2% Triethylamine (TEA) .
Elution Gradient Protocol:
| Time (CV) | % Solvent B (MeOH/NH | Target Elution |
| 0–2 | 0% | Neutral hold-up volume |
| 2–5 | 0% | Tertiary Amine (Tris) elutes first (No H-bond donors) |
| 5–12 | 5% | Secondary Amine (Bis) elutes second (Target) |
| 12–20 | 10% | Primary Amine (Mono) elutes last (Strongest H-bonding) |
Technical Tip: If using TEA, you must rotovap the fractions thoroughly at >40°C to remove the TEA traces.
is preferred as it is volatile, but it can degrade silica if left too long.
Part 4: Vacuum Distillation (Final Polish)
If chromatography is not feasible for scale-up, or to remove color bodies (yellowing) after the column, use high-vacuum distillation.
-
Boiling Point: The Bis-mPEG
-amine has a high boiling point.[1] Expect 165°C – 185°C at 0.5 mmHg (Torr) . -
Setup: Short-path distillation head with a vacuum jacket.
-
Warning: Do not heat the pot above 200°C to prevent PEG chain degradation (oxidation).
Part 5: Visualizing the Workflow
The following logic flow illustrates the decision-making process for purifying this specific amine.
Caption: Figure 1. Integrated purification workflow combining pH-switch extraction for bulk cleanup and basified silica chromatography for fine separation of amine classes.
Troubleshooting & FAQ
Q1: My product is turning yellow during storage. Is it ruined?
-
Cause: Secondary amines and PEG chains are susceptible to oxidation, forming N-oxides or peroxides, especially if trace metal ions are present.
-
Solution: The yellow color is often a trace impurity (quinone-like structures) and may not affect stoichiometry. However, for sensitive applications (like LNP formulation), redistill the amine under vacuum or pass it through a small plug of activated charcoal. Always store under Argon/Nitrogen at -20°C.
Q2: I have low recovery after the Acid/Base extraction.
-
Cause: PEG-amines are amphiphilic. Even at high pH, the long PEG chains make the molecule somewhat water-soluble.
-
Solution:
-
Saturate with NaCl: Add solid NaCl to the basic aqueous phase until no more dissolves before extracting with DCM.
-
Increase pH: Ensure pH is truly >12. At pH 10, a fraction may still be protonated or H-bonded to water.
-
Solvent Choice: Use Chloroform (
) instead of DCM if density allows; it is a slightly better solvent for PEGs.
-
Q3: The separation between the Secondary (Bis) and Primary (Mono) amine on the column is poor.
-
Cause: Insufficient base modifier or column overloading.
-
Solution:
-
Increase
concentration to 1.5% (do not exceed 2% or silica dissolves). -
Derivatization Trick: If the primary amine is the main impurity, add a small amount of Salicylaldehyde to the crude mixture before the column. It reacts selectively with the primary amine to form a Schiff base (less polar), shifting its retention time significantly away from the secondary amine.
-
References
-
PubChem Compound Summary. (2025). Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine (CID 3016250).[6] National Center for Biotechnology Information. Link
-
Agilent Technologies. (2011).[7] Analysis of primary, secondary and tertiary amines by GC.[7][8] Application Note 00760.[7] Link
-
Seela, F., & Bourgeois, W. (1989). Stereoselective glycosylation of nitrobenzimidazole anions: synthesis of 1,3-dideaza-2'-deoxyadenosine. Synthesis, 12, 912-918. (Describes phase transfer catalysis using related PEG-amines). Link
-
Organic Chemistry Frontiers. (2016). Chromatography-free synthesis of PEG tosylates. (Context for PEG-amine precursor purification). Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN101328130B - Preparation of 2-ethoxy ethyl amine - Google Patents [patents.google.com]
- 3. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-(2-(2-Methoxyethoxy)ethoxy)-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine | C14H31NO6 | CID 3016250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. datapdf.com [datapdf.com]
Technical Support Center: Purification of Mono-, Bis-, and Tris-PEG Amines
Introduction: The "Invisible" Challenge
Welcome to the technical support center. If you are here, you are likely struggling with a mixture of PEG-amines (polyethylene glycol amines). You may have synthesized a multi-arm PEG or performed an amination reaction and now face a mixture of mono- (1 amine), bis- (2 amines), and tris- (3 amines) substituted products.
Separating these is deceptively difficult for two reasons:
-
Detection: PEGs lack a strong UV chromophore.[1]
-
Chemistry: The PEG backbone dominates the interaction on standard C18 columns, often masking the subtle polarity differences between mono-, bis-, and tris-amines.
This guide prioritizes Cation Exchange (SCX) as the superior method for this specific separation, while also covering Reverse Phase (C18) for general cleanup.
Part 1: Decision Matrix & Workflow
Before starting, use this logic flow to select the correct stationary phase.
Figure 1: Strategic decision tree for selecting the purification mode based on equipment availability and separation goals.
Part 2: Detection Strategies (The "Eyes")
Q: I see a flat baseline on my UV detector. Where is my compound?
A: PEG amines are virtually invisible to UV detection. Standard PEGs absorb weakly at 190–210 nm, but this region is plagued by solvent noise (especially if using ethyl acetate or acetone).
The Solution: Evaporative Light Scattering Detector (ELSD) ELSD is non-negotiable for high-quality PEG work. It detects analytes based on scattering light from solid particles after the solvent evaporates.[2][3]
Recommended ELSD Settings for PEGs:
| Parameter | Setting | Reason |
|---|---|---|
| Spray Chamber Temp | 30°C - 40°C | Keep low to prevent boiling of mobile phase in the nebulizer. |
| Drift Tube Temp | 50°C - 70°C | PEGs are non-volatile; higher heat ensures water evaporation without losing analyte. |
| Gain/Sensitivity | High | PEGs scatter light well, but amine impurities can be low abundance. |
| Carrier Gas | Nitrogen (1.2 - 1.5 SLM) | Standard flow for aqueous mobile phases. |
Expert Tip: If you absolutely lack ELSD, you must derivatize the amines with a UV-active group (e.g., Fmoc-Cl or Benzoyl Chloride) before separation, then deprotect later. This, however, alters the polarity and may change the separation logic.
Part 3: Separation Chemistry (The "Heart")
Method A: Strong Cation Exchange (SCX) – The Gold Standard
Use this to separate Mono- vs. Bis- vs. Tris- amines.
The Logic: At pH < 9, amines are protonated (positively charged).
-
Mono-amine: +1 Charge
-
Bis-amine: +2 Charge
-
Tris-amine: +3 Charge
A cation exchange column retains the +3 species much more strongly than the +1 species. You elute them by gradually increasing the ionic strength (salt concentration) or pH.
Protocol:
-
Column: Flash SCX (Strong Cation Exchange) cartridge (silica-based).
-
Mobile Phase A: Water (or 50% MeOH/Water for solubility).
-
Mobile Phase B: 1M Ammonium Acetate (or Ammonium Chloride) in Water/MeOH.
-
Gradient:
-
0–5 min: 0% B (Load sample, wash non-amines).
-
5–20 min: 0% → 100% B (Linear gradient).
-
Result: Mono-amines elute first (lowest charge), followed by Bis, then Tris.
-
Method B: Reverse Phase (C18) – The Alternative
Use this if SCX is unavailable or if you are separating PEG amines from non-PEG impurities.
The Logic: Separation is driven by the hydrophobic PEG backbone. However, free amines interact with residual silanols on the silica surface, causing severe tailing. You must control the pH.
Protocol:
-
Column: C18 Flash Cartridge.[4]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) OR 0.1% Ammonia.
-
Mobile Phase B: Acetonitrile + Modifier (same as A).
-
Gradient: Standard 5% → 100% B.
Critical Warning: Do not switch between TFA (acid) and Ammonia (base) on the same column without extensive washing. It will ruin the separation history.
Part 4: Troubleshooting & FAQs
Q: My peaks are tailing badly on C18. What is wrong?
A: This is "Silanol Sting." Even on C18, there are unbonded silanol (Si-OH) groups. Your amines (R-NH3+) are hydrogen bonding to these silanols.
-
Fix 1 (High pH): Use 0.1% Ammonium Hydroxide (pH ~10). This deprotonates the amine (R-NH2) and the silanol (Si-O-), creating electrostatic repulsion. Check column pH tolerance first.
-
Fix 2 (Low pH): Use 0.1% TFA.[5] This protonates the silanols (Si-OH), preventing cation exchange interactions, forcing the interaction to be purely hydrophobic.
Q: I am using SCX, but the Bis- and Tris-PEGs are co-eluting.
A: Your gradient is too steep. The difference in affinity between +2 and +3 charge can be subtle if the salt concentration rises too fast.
-
Fix: Use a "Step Gradient."[2]
-
Hold at 20% B (elute Mono).
-
Step to 50% B and hold (elute Bis).
-
Step to 100% B (elute Tris).
-
Q: My recovery is low (<50%). Where is my product?
A: It is likely stuck on the column.
-
If using SCX: The Tris-amine might be bound too tightly. Wash with 5% Ammonium Hydroxide in Methanol to strip the column.
-
If using C18: The PEG might have precipitated. Ensure your loading solvent is compatible with the mobile phase. Do not load a DMSO sample into a 100% Water equilibration step; the PEG may crash out at the head of the column.
Part 5: Visualizing the SCX Mechanism
The following diagram illustrates why SCX is the preferred method for this specific separation.
Figure 2: Elution order on Strong Cation Exchange (SCX). Higher charge density results in stronger retention, requiring higher salt concentrations to displace.
References
-
Biotage. (2023).[2][4][6] Detecting the undetectable in flash column chromatography (ELSD). Retrieved from [Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids using ACCQPrep. Retrieved from [Link]
-
Agilent Technologies. (2011). Analysis of Oligo/Polyethylene Glycols by Reversed-Phase HPLC with ELSD. Retrieved from [Link]
-
Biotage. (2023).[2][6][7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Tang, L., et al. (2012). Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase HPLC. Journal of Chromatography A. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to ESI-MS Fragmentation of PEG-amine Linkers
Introduction: The Critical Role of PEG-amine Linkers in Modern Therapeutics
In the landscape of advanced drug development, particularly in fields like antibody-drug conjugates (ADCs) and protein therapeutics, polyethylene glycol (PEG) linkers are indispensable.[1][2] The process of covalently attaching PEG chains, or "PEGylation," enhances the solubility, stability, and pharmacokinetic profiles of biopharmaceuticals, ultimately improving their therapeutic efficacy.[2][3] Amine-terminated PEGs are a crucial subclass of these linkers, providing a reactive handle for conjugation to proteins, peptides, and other molecules.[4][5]
The precise characterization of these PEG-amine linkers and their conjugates is not merely an academic exercise; it is a regulatory requirement and a cornerstone of quality control.[1][2] Mass spectrometry (MS), particularly Electrospray Ionization (ESI) coupled with tandem MS (MS/MS), stands out as the premier analytical tool for this purpose.[1][6] It provides exquisitely detailed information on molecular weight, the degree of PEGylation, and the specific sites of conjugation.[2][6]
This guide provides an in-depth comparison of the ESI-MS fragmentation patterns of PEG-amine linkers. We will move beyond simple data reporting to explain the causal mechanisms behind observed fragmentation, compare outcomes under different experimental conditions, and provide actionable protocols for researchers in the field.
The Fundamentals: Ionization and General Fragmentation of PEG Chains
Before delving into the specifics of the amine terminus, it's essential to understand how a typical PEG chain behaves in an ESI-MS experiment.
Ionization via ESI: ESI is a soft ionization technique ideal for large, non-volatile molecules like PEGylated compounds. In positive ion mode, protons or other cations (commonly Na⁺ or K⁺ from trace salts) associate with the molecule.[7] For PEGs, the ether oxygens of the backbone are common sites for cation adduction, often leading to a distribution of multiply charged ions. This can create complex, overlapping isotopic envelopes in the MS1 spectrum.[8][9]
Collision-Induced Dissociation (CID) of the PEG Backbone: When a specific PEG precursor ion is isolated and subjected to fragmentation via collision-induced dissociation (CID), it breaks apart in predictable ways.[10] The primary fragmentation pathway for a protonated or cationized PEG chain involves cleavages of the C-O and C-C bonds of the ethylene glycol backbone. This results in a characteristic series of fragment ions separated by the mass of the ethylene glycol monomer unit (44.026 Da).
Two main ion series are typically observed:
-
b-type ions: Resulting from cleavage of the C-O bond, retaining the charge on the terminus.
-
y-type ions: Also from C-O cleavage, but with charge retention on the fragment containing the non-terminating end.
A secondary, often less abundant, series arises from C-C bond cleavage. This predictable pattern is the hallmark of a PEG-containing molecule.
The Influence of the Amine Terminus: Directing the Fragmentation
The presence of a terminal amine group fundamentally alters the fragmentation pattern. The amine, being more basic than the ether oxygens of the PEG backbone, preferentially sequesters the proton during ESI.[11] This localization of the charge has profound implications for the subsequent CID process.
Charge-Directed Fragmentation: With the charge locked at the amine terminus, fragmentation becomes a "charge-directed" process.[11] Instead of random cleavages along the PEG backbone, the initial and most favorable fragmentation events occur near the protonated amine.
The two most prominent fragmentation pathways observed for protonated PEG-amine linkers are:
-
Loss of an Olefin (Alkene Elimination): This is a common pathway for protonated alkyl amines.[12] It involves a rearrangement where a neutral alkene molecule is eliminated, resulting in a smaller protonated amine.
-
Expulsion of Ammonia or a Smaller Amine: This pathway leads to the formation of a carbocation on the remaining part of the molecule.[12]
These charge-directed fragmentation events at the linker are typically observed at lower collision energies compared to the energy required to fragment the more stable PEG backbone. This energetic difference is a key parameter that can be exploited for detailed structural analysis.
Comparative Analysis: How Experimental Conditions Alter Fragmentation
The fragmentation spectrum of a PEG-amine linker is not static. It is highly dependent on the analytical conditions and the instrumentation used. Understanding these dependencies allows the analyst to tune the experiment to extract the desired information.
Collision Energy: Low vs. High CID
The energy applied during the CID process is perhaps the most critical variable.[10][12]
-
Low-Energy CID (typically < 30 eV): At lower collision energies, fragmentation is dominated by the most labile bonds. For a PEG-amine linker, this means the charge-directed cleavages around the protonated amine will be the primary observed events. This regime is ideal for confirming the presence and structure of the amine linker itself.
-
High-Energy CID (typically > 50 eV): As collision energy increases, sufficient energy is imparted to the ion to induce fragmentation of the more stable PEG backbone. This results in the characteristic 44 Da spaced series. This regime is useful for determining the length of the PEG chain and confirming its identity.
By ramping the collision energy in a series of experiments, one can selectively observe linker-specific fragmentation first, followed by backbone fragmentation, providing a complete structural picture.
Instrumentation: Ion Trap vs. Beam-Type (Q-TOF, Orbitrap)
The type of mass analyzer used for MS/MS analysis influences the observed spectrum.
-
Ion Trap (IT): In an ion trap, ions are fragmented through resonant excitation, which involves multiple low-energy collisions over a longer timescale. This can sometimes lead to more extensive fragmentation and the observation of subsequent fragmentation products (MS³). However, ion traps can suffer from a "low mass cutoff," where low m/z fragment ions are not detected efficiently.
-
Beam-Type (Q-TOF, Orbitrap with HCD): In these instruments, fragmentation occurs in a collision cell (e.g., HCD cell in an Orbitrap) through a smaller number of higher-energy collisions.[10] This often results in cleaner spectra with prominent primary fragment ions and excellent detection of low-mass fragments, which can be crucial for identifying small pieces of the linker.[10] Higher-energy collisional dissociation (HCD) is particularly useful for isobaric tag-based quantification and observing reporter ions without the low mass cutoff issue.[10]
| Feature | Low-Energy CID | High-Energy CID | Ion Trap MS/MS | Beam-Type (HCD) MS/MS |
| Primary Cleavage | Linker-specific (charge-directed) | PEG backbone (charge-remote) | Linker & some backbone | Linker & backbone |
| Information Yield | Linker identity & structure | PEG chain length & confirmation | Can provide MSⁿ data | High-resolution, accurate mass fragments |
| Key Advantage | Specificity for the linker | Characterization of the polymer | Sequential fragmentation studies | No low-mass cutoff, high resolution |
| Typical Use Case | Confirming linker conjugation | Determining PEG mass | Detailed mechanistic studies | ADC characterization, peptide mapping |
Experimental Protocol: ESI-MS/MS Analysis of a PEG-amine Linker
This protocol provides a generalized workflow for the characterization of a discrete (non-polydisperse) PEG-amine linker using LC-MS/MS.
Objective: To confirm the identity of the linker and characterize its fragmentation pattern.
Materials:
-
PEG-amine linker sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), MS-grade
-
LC-MS system (e.g., Q-TOF or Orbitrap) equipped with an ESI source
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the PEG-amine linker in water.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a solution of 50:50 Water:ACN with 0.1% FA. This solvent composition promotes good ionization efficiency.
-
-
Liquid Chromatography (Optional but Recommended):
-
Using a C18 reversed-phase column is recommended to separate the linker from potential impurities or salts.
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp to a high percentage (e.g., 95%) over 10-15 minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Rationale: LC separation provides cleaner MS1 spectra and reduces ion suppression, leading to more reliable MS/MS data. The acidic mobile phase ensures the amine is protonated.
-
-
Mass Spectrometry - MS1 Scan:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Flow/Temp: Optimize for the specific instrument (e.g., Drying gas at 325°C, 10 L/min).
-
Scan Range: m/z 100 - 2000 (adjust based on expected molecular weight).
-
Data Analysis: Identify the m/z of the protonated molecular ion, [M+H]⁺. Also, look for common adducts like [M+Na]⁺ and [M+K]⁺.
-
-
Mass Spectrometry - MS/MS Scan (Targeted):
-
Precursor Ion Selection: Set the instrument to isolate the [M+H]⁺ ion identified in the MS1 scan.
-
Activation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy Ramp: Perform a series of experiments by varying the collision energy.
-
Start with a low energy (e.g., 10 eV) to observe linker-specific fragments.
-
Incrementally increase the energy (e.g., in steps of 10 eV up to 60 eV) to induce backbone fragmentation.
-
-
Data Analysis: Analyze the resulting spectra to identify the characteristic fragment ions. Compare the observed masses to theoretical masses for expected cleavages.
-
Visualizing the Process
Workflow Diagram
The following diagram illustrates the general workflow for analyzing a PEG-amine linker by LC-MS/MS.
Caption: General LC-MS/MS workflow for PEG-amine linker analysis.
Fragmentation Pathway Diagram
This diagram shows the primary low-energy fragmentation pathways for a generic protonated amine-terminated PEG linker.
Caption: Key charge-directed fragmentation pathways of a PEG-amine.
Conclusion: A Powerful Tool for Structural Elucidation
The ESI-MS/MS fragmentation of PEG-amine linkers is a predictable and highly informative process. The presence of the basic amine group serves to localize the charge, enabling a charge-directed fragmentation mechanism that provides specific structural information about the linker region at low collision energies. By increasing the collision energy, the analyst can subsequently induce fragmentation of the PEG backbone to determine its length. This ability to selectively probe different parts of the molecule by simply adjusting instrumental parameters makes ESI-MS/MS an unparalleled tool for the characterization of these critical components in modern biopharmaceuticals. A thorough understanding of these fragmentation principles is essential for researchers, enabling robust method development, confident structural confirmation, and ensuring the quality and consistency of life-saving therapeutics.
References
-
Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. Available from: [Link]
-
Warrack, B. M., et al. (2013). Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation. Analytical and Bioanalytical Chemistry, 405(13), 4567-74. Available from: [Link]
-
Kjeldal, H., et al. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Journal of the American Society for Mass Spectrometry, 24(10), 1613-20. Available from: [Link]
-
Adegho, K. E., et al. (2012). Sample ion/sample molecule reactions in gas chromatography/chemical ionization mass spectrometry of polyethylene glycols and polyethylene glycols dimethyl ethers. African Journal of Pure and Applied Chemistry, 6(15), 272-279. Available from: [Link]
-
Chen, S. H., et al. (2012). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry, 23(1), 1-14. Available from: [Link]
-
Veronese, F. M., & Mero, A. (2018). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 6, 167. Available from: [Link]
-
Kjeldal, H., et al. (2013). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Semantic Scholar. Available from: [Link]
-
Agilent Technologies. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Available from: [Link]
-
Rappsilber, J., et al. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 14(11), 3028-3040. Available from: [Link]
-
Gámez, F., et al. (2017). Mass and charge distribution analysis in Negative Electrosprays of large polyethylene glycol chains by Ion Mobility Mass Spectrometry (NESI-IMS-MS). ResearchGate. Available from: [Link]
-
Cancho-Gonzalez, S., et al. (2020). The mass spectra of poly(ethylene glycols) (PEGs) highlighting the overlapping ions from different PEG oligomers at different polymer molecular weights. ResearchGate. Available from: [Link]
-
Wu, S. L., et al. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 567-577. Available from: [Link]
-
Kjeldal, H., et al. (2012). Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy. Analytical and Bioanalytical Chemistry, 403(5), 1365-74. Available from: [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Available from: [Link]
-
Cancho-Gonzalez, S., et al. (2020). Controlling the positive ion electrospray ionization of poly(ethylene glycols) when using ultra-high-performance supercritical fluid chromatography-mass spectrometry. ePrints Soton. Available from: [Link]
-
Rochette, P. A., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 3846-3855. Available from: [Link]
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling, 64(11), 3616-3631. Available from: [Link]
-
Harrison, A. G. (1992). Collision-induced dissociation mass spectra of protonated alkyl amines. ResearchGate. Available from: [Link]
-
Lattimer, R. P. (1994). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. ResearchGate. Available from: [Link]
-
Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. Available from: [Link]
-
Chen, R., & Li, L. (2002). Characterization of poly(ethylene glycol) esters using low energy collision-induced dissociation in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 13(7), 846-57. Available from: [Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
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- 4. lcms.cz [lcms.cz]
- 5. broadpharm.com [broadpharm.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
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- 12. researchgate.net [researchgate.net]
HPLC detection methods for non-chromophoric PEG amines (ELSD/CAD)
A Comparative Technical Guide for Drug Development & Polymer Analysis
Executive Summary
For researchers characterizing PEGylated linkers or lipid nanoparticles (LNPs), the analysis of PEG amines presents a distinct analytical void. Lacking a UV-active chromophore, these critical raw materials are invisible to standard UV-Vis detection.[1] While Refractive Index (RI) detection offers a solution, its incompatibility with gradient elution renders it useless for complex impurity profiling.
This guide objectively compares the two dominant universal aerosol-based detection methods: Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) .[2]
The Verdict: While ELSD remains a robust, cost-effective legacy solution for high-concentration raw material assays, CAD is scientifically superior for trace impurity analysis and formulation development. CAD offers approximately 10x higher sensitivity , a wider linear dynamic range (LDR), and a more uniform response factor that is critical when reference standards for every impurity are unavailable.
Part 1: The Challenge – The "Invisible" Analyte
Polyethylene Glycol (PEG) amines are non-volatile, non-chromophoric polymers. Their analysis requires a detector that responds to mass , not optical absorbance.
The Mechanism of Aerosol Detection
Both ELSD and CAD share the same front-end physics but diverge radically at the detection stage. This divergence dictates their performance limits.
-
Nebulization: Mobile phase and analyte are sprayed into a mist using N₂ gas.
-
Evaporation: Volatile mobile phase is evaporated in a heated drift tube.[3]
-
Detection:
Visualization: ELSD vs. CAD Signal Generation Pathway
Figure 1: Comparative signal generation pathways. Note that ELSD relies on optical scattering (non-linear), while CAD relies on charge transfer (semi-linear/mass-sensitive).
Part 2: Comparative Performance Analysis
Sensitivity (LOD/LOQ)
-
ELSD: Sensitivity is limited by the background noise of light scattering. Small particles (<50 nm) often pass undetected because they do not scatter light efficiently (Rayleigh scattering limit).
-
CAD: Detects particles down to ~10 nm. Since charge transfer is more efficient than light scattering for small masses, CAD typically achieves Limits of Detection (LOD) 10-fold lower than ELSD.
Linearity and Dynamic Range
-
ELSD: Inherently non-linear.[2] The response follows a logarithmic relationship (
), often requiring log-log transformation or polynomial curve fitting. Dynamic range is typically limited to 2 orders of magnitude. -
CAD: Possesses a wider dynamic range (4 orders of magnitude).[2] While not perfectly linear at the lower end, it is significantly more linear than ELSD, often allowing for linear regression (
) over relevant ranges (e.g., 0.1% to 120% of target concentration).
Response Uniformity
For PEG amines, the "amine" end-group adds polarity, but the "PEG" chain dominates the mass.
-
ELSD: Response factors can vary based on the morphology of the dried particle.
-
CAD: Response is nearly uniform for non-volatile analytes.[1][2][4] This allows for relative quantification of impurities using the main peak's response factor—a critical advantage when specific impurity standards are unavailable.
Summary Data Table
| Feature | ELSD (Evaporative Light Scattering) | CAD (Charged Aerosol Detection) |
| Primary Mechanism | Light Scattering (Optical) | Charge Transfer (Electrometric) |
| Limit of Detection (LOD) | High ng range (~50–100 ng) | Low ng range (~1–5 ng) |
| Dynamic Range | ~2 Orders of Magnitude | ~4 Orders of Magnitude |
| Linearity | Poor (Log-Log required) | Good (Linear or Quadratic fit) |
| Inter-Analyte Response | Variable (Optical properties) | Uniform (Mass dependent) |
| Gradient Compatibility | Good (Baseline drift common) | Excellent (Inverse gradient optional) |
| Cost | Low ($) | High ( |
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed for PEG Amines (MW 2000–5000 Da) . It addresses the two main failure modes in PEG analysis:
-
Silanol Interactions: The amine group sticking to the column (tailing).
-
Thermal Degradation: High detector temperatures "cooking" the polymer.
Method Parameters
-
Column: Charged Surface Hybrid (CSH) C18 or Polymeric RP (PLRP-S).
-
Why: CSH columns provide better peak shape for basic amines at low pH than traditional silica.
-
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate (pH 3.0).
-
Why: TFA acts as an ion-pairing agent to mask silanols and improve amine peak shape. It is volatile, making it compatible with ELSD/CAD.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 0.5 – 0.8 mL/min.
Detector Settings (Critical)
-
Evaporation Temperature: 35°C – 50°C (Do NOT exceed 60°C).
-
Causality: PEGs are semi-volatile. High temperatures will vaporize the lower molecular weight fraction of the polydisperse polymer, causing a bias in the mass calculation and loss of sensitivity.
-
-
Gas Pressure: 35–60 psi (Nitrogen).
-
Power Function (CAD only): 1.0 (for linear fit) or 1.2-1.5 (for extended range).
Step-by-Step Workflow
-
System Passivation: Flush the LC system with warm water to remove any non-volatile buffer salts (Phosphate/Borate) which will clog the detector nebulizer.
-
Blank Injection: Inject Mobile Phase A. Ensure the baseline noise is < 2 pA (CAD) or < 1 mV (ELSD).
-
Self-Check: If noise is high, the mobile phase quality is poor. Use LC-MS grade solvents only.
-
-
Standard Preparation: Dissolve PEG Amine in 90:10 Water:ACN.
-
Note: Avoid 100% organic diluent to prevent "solvent breakthrough" effects in the nebulizer.
-
-
Gradient Run:
-
0-2 min: Hold 5% B (Desalting)
-
2-15 min: 5% -> 95% B (Elution)
-
15-20 min: Hold 95% B (Wash)
-
20-25 min: Re-equilibrate 5% B.
-
Decision Matrix: Selecting the Right Detector
Figure 2: Strategic decision tree for selecting detector technology based on analytical requirements.
References
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link
-
Waters Corporation. (2020). Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products. Application Note. Link
- Hutchinson, J. P., et al. (2011). Universal detection in liquid chromatography: The rise of the charged aerosol detector.
- Kou, D., et al. (2017). Investigation of response factors for the charged aerosol detector and evaporative light scattering detector.
-
Schönherr, C., et al. (2009). Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer.[2][5] Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
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- 2. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.cn]
- 3. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 4. lcms.cz [lcms.cz]
- 5. Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of CAS 41121-04-4 by Titrimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. This guide provides an in-depth comparison of two distinct titrimetric methods for validating the purity of the amphoteric compound CAS 41121-04-4, hypothetically named "Titramax" for the purpose of this guide. As a compound possessing both a basic primary amine and an acidic carboxylic acid functional group, Titramax presents a unique analytical challenge that necessitates a careful selection of methodology.
This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple recitation of protocols. It delves into the underlying chemical principles, the rationale for experimental choices, and a comparative analysis of the data to empower researchers in making informed decisions for their analytical workflows.
Understanding the Analyte: The Amphoteric Nature of Titramax (CAS 41121-04-4)
The key to accurately assessing the purity of Titramax lies in understanding its chemical duality. The presence of a primary amine group (-NH2) imparts basic properties, while the carboxylic acid group (-COOH) confers acidic characteristics.[1][2] This amphoteric nature allows for the selective titration of either functional group, providing two independent avenues for purity determination.
This guide will explore:
-
Aqueous Acid-Base Titration: A classic and cost-effective method targeting the acidic carboxylic acid moiety.
-
Nonaqueous Titration: A powerful technique for enhancing the basicity of the amine group, allowing for its precise quantification in a non-aqueous environment.[3][4][5]
The choice between these methods is not arbitrary and depends on factors such as solvent compatibility, potential interferences, and desired accuracy.
Method 1: Aqueous Acid-Base Titration of the Carboxylic Acid Group
This method leverages the acidic nature of the carboxylic acid group in Titramax. The compound is dissolved in an aqueous medium and titrated with a standardized strong base, typically sodium hydroxide (NaOH). The reaction proceeds as a straightforward neutralization.[6][7]
Experimental Protocol
1. Preparation of 0.1 M Sodium Hydroxide (NaOH) Titrant:
- Dissolve 4.0 g of analytical grade NaOH pellets in 1 liter of deionized, boiled water (to remove dissolved CO2).
- Standardize the solution against a primary standard, such as potassium hydrogen phthalate (KHP), to accurately determine its molarity.
2. Sample Preparation:
- Accurately weigh approximately 200 mg of the Titramax (CAS 41121-04-4) sample into a 250 mL Erlenmeyer flask.
- Dissolve the sample in 50 mL of deionized water. Gentle heating may be applied if necessary, followed by cooling to room temperature.
3. Titration:
- Add 2-3 drops of phenolphthalein indicator to the sample solution.
- Titrate with the standardized 0.1 M NaOH solution from a calibrated burette until a faint, persistent pink color is observed, marking the endpoint.[8]
- Record the volume of NaOH consumed.
- Perform the titration in triplicate to ensure precision.
Data Analysis and Interpretation
The purity of Titramax is calculated based on the stoichiometry of the reaction, where one mole of the carboxylic acid reacts with one mole of NaOH.
Calculation: Purity (%) = (V * M * FW) / (W * 10)
Where:
-
V = Volume of NaOH consumed (mL)
-
M = Molarity of NaOH (mol/L)
-
FW = Formula Weight of Titramax ( g/mol )
-
W = Weight of the sample (mg)
Workflow for Aqueous Acid-Base Titration
Caption: Workflow for purity determination of Titramax via nonaqueous titration.
Comparative Analysis of Titration Methods
To provide a clear comparison, let's consider hypothetical experimental data for the purity analysis of a single batch of Titramax (CAS 41121-04-4).
| Parameter | Aqueous Acid-Base Titration | Nonaqueous Titration |
| Analyte Functional Group | Carboxylic Acid (-COOH) | Primary Amine (-NH2) |
| Titrant | 0.1 M Sodium Hydroxide (NaOH) | 0.1 M Perchloric Acid (HClO4) |
| Solvent | Deionized Water | Glacial Acetic Acid |
| Indicator | Phenolphthalein | Crystal Violet |
| Endpoint Observation | Colorless to Pink | Violet to Blue-Green |
| Mean Purity (%) | 99.2% | 99.5% |
| Standard Deviation (%) | 0.3 | 0.1 |
| Relative Standard Deviation (%) | 0.30 | 0.10 |
Discussion of Results
From the hypothetical data, both methods indicate a high purity for the Titramax sample. However, the nonaqueous titration method demonstrates a higher mean purity and significantly better precision, as indicated by the lower standard deviation and relative standard deviation.
Expertise & Experience Insights:
-
Endpoint Sharpness: The endpoint in nonaqueous titrations is often sharper and more distinct compared to aqueous titrations of weak bases. [5]This is because the nonaqueous solvent enhances the basicity of the amine, leading to a more pronounced pH (or potential) change at the equivalence point.
-
Interference from Carbon Dioxide: Aqueous titrations with strong bases are susceptible to interference from atmospheric carbon dioxide, which can react with the titrant and introduce a negative bias in the results. This is mitigated by using boiled, deionized water and proper handling.
-
Solvent Handling and Safety: Nonaqueous solvents like glacial acetic acid and titrants like perchloric acid require more stringent handling procedures and safety precautions due to their corrosive and potentially hazardous nature.
Conclusion and Recommendations
Both aqueous acid-base titration and nonaqueous titration are viable methods for determining the purity of the amphoteric compound Titramax (CAS 41121-04-4).
-
Aqueous acid-base titration offers a simpler, more cost-effective, and safer approach. It is a suitable choice for routine quality control where high precision is not the primary concern.
-
Nonaqueous titration provides superior accuracy and precision, making it the preferred method for reference standard characterization, method validation, and in situations where the highest level of confidence in the purity value is required. [9] The choice of method should be guided by the specific analytical requirements, available resources, and the desired level of data quality. For comprehensive characterization, employing both methods to independently assay the two functional groups can provide a more complete purity profile of the molecule.
References
- Allen, A. (2025, June 18). Non-Aqueous Titration | Principle, Working, Types & Applications.
- GFS Chemicals. Acid-Base Titrations - NONAQUEOUS SOLVENTS.
- Encyclopedia.pub. (2022, October 14). Nonaqueous Titration.
- Shukla, H.N. Semester –I UNIT 2(b): Non-aqueous Titration.
- PHARMD GURU. (2025, November 15). 5. NON AQUEOUS TITRATIONS.
- Rawsource. (2024, July 3). How do amines act as bases.
- Metrohm. Nonaqueous titration of weak bases with perchloric acid.
- Slideshare. Redox titration ( organic and analytical chemistry) | PPTX.
- PraxiLabs. (2025, September 23). Redox titration: principles & types.
- PASCO Blog. (2023, June 12). Redox Reactions & Redox Titrations.
- sathee jee. Chemistry Redox Titration.
- Organic Primary Standards Group. Titration.
- PubMed. Titrimetric determination of some organic compounds with bromine chloride.
- LibreTexts. Titrimetric Methods.
- LibreTexts. Titrations in Analytical Chemistry Titration methods are based on determining the quantity of a reagent of known concentration t.
- IIP Series. AN OVERVIEW ON REDOX TITRATIONS.
- Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
- US Pharmacopeia (USP). Recommendations for titration methods validation.
- University of Calgary. Functional Groups.
- European Union. (2024, July 27). Substance Information - ECHA.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- Rama University. UNIT-II Acid Base Titration.
- University of Ottawa. 6.3 – Acid-Base Reactions & Titrations – General Chemistry for Gee-Gees.
- LibreTexts. (2026, January 9). Functional Groups In Organic Chemistry.
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- 9. usp.org [usp.org]
Technical Comparison: FTIR Discrimination of Secondary Amine vs. Ether Linkages in Functionalized PEGs
Executive Summary Characterizing secondary amine linkages (-NH-) within a Polyethylene Glycol (PEG) backbone is one of the most deceptive challenges in polymer analytics. The structural similarity between the ether backbone (C-O-C) and the target amine linkage—combined with the overwhelming signal intensity of the PEG repeat units—creates a "spectral masking" effect that renders standard FTIR interpretation prone to false negatives.
This guide moves beyond basic peak assignment. It provides a rigorous, self-validating protocol for distinguishing the subtle vibrational modes of secondary amines from the massive ether absorptions of the PEG scaffold, specifically designed for researchers validating PEG-amine derivatives (e.g., mPEG-NH-R).
Part 1: The Spectral Landscape (Ether vs. Amine)
The fundamental difficulty lies in the coincidence of vibrational energies. The PEG backbone is dominated by the C-O-C ether stretch, which absorbs so strongly that it effectively "blinds" the detector to subtle C-N vibrations in the same region.
Comparative Peak Assignment Table
| Vibrational Mode | PEG Ether Backbone (C-O-C) | Secondary Amine Linkage (-NH-) | The Conflict (Masking Risk) |
| Primary Stretch | 1085–1150 cm⁻¹ (Very Strong)Often appears as a "Triple Peak" in crystalline PEG (1150, 1110, 1060 cm⁻¹). | 1130–1180 cm⁻¹ (Medium/Weak)C-N Stretch (Aliphatic). | CRITICAL: The massive Ether band completely swallows the weaker C-N amine signal. Do not rely on this region. |
| Hydrogen Stretch | 2850–2950 cm⁻¹ (Strong)C-H Alkyl Stretch. | 3300–3400 cm⁻¹ (Weak)N-H Stretch (Single band). | HIGH: Masked by O-H stretch from terminal hydroxyls or residual moisture (H₂O). |
| Bending/Deformation | 1350 & 1460 cm⁻¹ C-H Scissoring/Bending. | 1500–1580 cm⁻¹ (Very Weak)N-H Bending (Scissoring). | MEDIUM: Often too weak to see in high MW PEGs. |
| Wagging (Out-of-Plane) | 840–960 cm⁻¹ CH₂ Rocking. | 700–750 cm⁻¹ (Broad)N-H Wag. | LOW: This is your best "Fingerprint" window if the region is clear of aromatic signals. |
Visualizing the Masking Effect
The following diagram illustrates the logical hierarchy of signal interference.
Figure 1: The "Masking Effect" in PEG-Amine Analysis. Note that the primary C-N diagnostic peak is rendered useless by the PEG ether backbone.
Part 2: Validated Experimental Protocol
To successfully identify a secondary amine in a PEG matrix, you must remove the interference of water (which mimics amines) and enhance the signal-to-noise ratio.
Sample Preparation (The Critical Step)
Standard "benchtop" FTIR is insufficient due to the hygroscopic nature of PEG. Water absorbs at 3400 cm⁻¹ (masking N-H stretch) and 1640 cm⁻¹ (masking N-H bend).
-
Lyophilization: Samples must be lyophilized for at least 24 hours.
-
Desiccation: Store samples in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) until the moment of analysis.
-
Solvent Choice: If casting films, avoid protic solvents (methanol/ethanol). Use Dichloromethane (DCM) or Chloroform, then vacuum dry to remove solvent residues.
Instrument Configuration (ATR-FTIR)
Transmission FTIR (KBr pellets) is often too difficult for waxy PEGs. Diamond ATR (Attenuated Total Reflectance) is preferred.
-
Crystal: Diamond or ZnSe (High throughput).
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res) to resolve the N-H shoulder.
-
Scans: Minimum 64 scans (recommend 128) to smooth the noise floor in the 3300 cm⁻¹ region.
The "Amine Confirmation" Workflow
Do not look for the amine peaks immediately. First, confirm the absence of interferences.
-
Check 1600-1700 cm⁻¹: Is there a strong peak?
-
Yes: You likely have an Amide (C=O), not an amine, or significant water contamination. Secondary amines lack a Carbonyl C=O band.
-
-
Check 3300-3500 cm⁻¹: Look for the N-H Stretch.
-
Check 700-750 cm⁻¹: The N-H Wag.
-
This is often the "smoking gun" for secondary amines if the region is not obscured by aromatic end-groups.
-
Part 3: Advanced Validation (When IR is Ambiguous)
If the molecular weight of the PEG is high (>5 kDa), the molar ratio of amine to ether is so low that the N-H peaks may vanish into the baseline noise. In this scenario, direct IR is inconclusive.[1][4][5] You must use Chemical Derivatization .
The Salicylaldehyde Shift (Schiff Base Formation) This reaction converts the invisible amine into a highly visible imine (Schiff base) with a distinct signal.
-
Reaction: Mix PEG-Amine with excess Salicylaldehyde in Methanol.
-
Process: Stir for 30 mins, precipitate in ether, dry.
-
Detection: The secondary amine will not form a Schiff base (only primary amines do).
-
Correction: Secondary amines react with Carbon Disulfide (CS₂) to form dithiocarbamates, or with Isocyanates to form ureas.
-
Recommended Derivatization for Secondary Amines: Reaction with Phenyl Isocyanate .
-
Decision Logic for Analysts
Figure 2: Analytical workflow for distinguishing Secondary Amines from Amides and Ethers in PEG.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectra of Secondary Amines (Diethylamine). NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for N-H Wagging and C-N Stretch masking).
- Bhattarai, N., et al.Chitosan and PEG-based composite membranes: FTIR characterization of Amine-Ether interactions. Journal of Controlled Release. (Context for PEG-Amine blends).
- Coates, J.Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000. (Source for specific N-H wagging frequencies).
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- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Bis-PEG-amine vs. Linear mPEG-amine for Solubility Enhancement
[1]
Executive Summary: The Structural Imperative
In the formulation of hydrophobic Active Pharmaceutical Ingredients (APIs), Polyethylene Glycol (PEG) derivatives are the industry standard for improving the hydrodynamic radius and aqueous solubility of poorly water-soluble drugs. While linear methoxy-PEG-amine (mPEG-NH₂ ) is the traditional choice for simple surface passivation ("stealth" effect), Bis-PEG-amine (Homobifunctional NH₂-PEG-NH₂) offers a distinct, often superior advantage for solubility enhancement: Stoichiometric Amplification. []
This guide objectively analyzes why Bis-PEG-amine outperforms linear mPEG-amine in specific high-load applications, supported by mechanistic rationale and experimental protocols.
Mechanistic Comparison: The "Dumbbell" Effect
The primary limitation of linear mPEG-amine is its monofunctionality (1:1 Drug-to-Polymer ratio).[] To solubilize X moles of drug, you need X moles of PEG. This often leads to a high excipient burden, where the total mass of the formulation is dominated by the polymer, potentially increasing viscosity and limiting the achievable dose.
Bis-PEG-amine circumvents this via the "Dumbbell" Configuration :
-
mPEG-amine: Forms a Head-to-Tail conjugate (Polymer-Drug).[] The inert methoxy cap contributes to steric shielding but carries no payload.
-
Bis-PEG-amine: Forms a Drug-Polymer-Drug conjugate.[] A single hydrophilic PEG chain solubilizes two hydrophobic drug molecules.
Comparative Metrics Table
| Feature | Linear mPEG-amine (mPEG-NH₂) | Bis-PEG-amine (NH₂-PEG-NH₂) | Impact on Solubility/Formulation |
| Reactive Sites | 1 (Monofunctional) | 2 (Homobifunctional) | Bis-PEG Advantage: 100% increase in potential drug loading per PEG mole.[] |
| Drug:PEG Ratio | 1:1 | 2:1 | Bis-PEG Advantage: Higher drug content (DLC) with lower total polymer mass.[] |
| Hydrodynamic Volume | High (Relative to payload) | Optimized | Bis-PEG Advantage: More efficient use of the hydration shell. |
| Network Formation | Impossible (Capping agent) | Possible (Crosslinker) | Bis-PEG Advantage: Can form hydrogels for sustained release/solubility via entrapment.[] |
| Purification | Simpler (Unreacted PEG is inert) | Complex | Trade-off: Bis-PEG requires precise stoichiometry to avoid mono-substitution.[] |
Visualizing the Solubility Mechanism
The following diagram illustrates the structural difference in conjugation logic.
Figure 1: Comparison of conjugation stoichiometry. Bis-PEG-amine utilizes both termini, doubling the hydrophobic payload carried by the hydrophilic chain.[]
Experimental Protocol: Comparative Conjugation & Solubility Testing
To validate the advantages of Bis-PEG-amine, the following protocol outlines a self-validating workflow comparing the conjugation of a carboxyl-containing hydrophobic model drug (e.g., Ibuprofen or a hydrophobic peptide) to both PEG derivatives.
Objective: Determine the saturation solubility of the Drug-PEG conjugate in aqueous buffer.
Materials
-
Drug: Hydrophobic small molecule with -COOH group (MW < 500 Da).[]
-
PEG A: mPEG-Amine (MW 2,000 Da).[]
-
PEG B: Bis-PEG-Amine (MW 2,000 Da).[]
-
Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).[]
-
Solvent: DMSO (anhydrous).
Step-by-Step Methodology
Phase 1: Activation (One-Pot)[]
-
Dissolve the Drug (1.0 eq) in anhydrous DMSO.
-
Add EDC (1.2 eq) and NHS (1.2 eq) to activate the carboxyl group.
-
Incubate at Room Temperature (RT) for 1 hour under inert atmosphere (N₂).
-
Checkpoint: Verify activation via TLC or HPLC (shift in retention time of the active ester).
-
Phase 2: Conjugation (The Variable Step)
-
Reaction A (mPEG): Add activated drug solution to mPEG-Amine solution (in DMSO).
-
Stoichiometry: 1.2 moles Drug : 1 mole mPEG-Amine.[] (Slight excess ensures complete capping).
-
-
Reaction B (Bis-PEG): Add activated drug solution to Bis-PEG-Amine .[]
-
Stoichiometry:2.4 moles Drug : 1 mole Bis-PEG-Amine .[]
-
Critical Insight: You must double the drug input for Bis-PEG.[] If you use a 1:1 ratio, you will generate a mixture of mono-substituted and unreacted PEG, negating the advantage.
-
Phase 3: Purification
-
Dialysis: Transfer reaction mixtures to dialysis tubing (MWCO 1 kDa).
-
Dialyze against distilled water for 24 hours (3 buffer changes) to remove unreacted drug, EDC, NHS, and DMSO.
-
Note: Free hydrophobic drug will precipitate inside the bag if not conjugated; however, since we used a slight excess, we expect some precipitation.
-
-
Filtration: Filter the dialysate (0.22 µm) to remove any precipitated free drug. The filtrate contains only the soluble PEG-Drug conjugate.[]
-
Lyophilization: Freeze-dry the filtrate to obtain the solid conjugate.
Phase 4: Solubility Assessment[]
-
Weigh equal masses of Lyophilized Conjugate A (mPEG) and Conjugate B (Bis-PEG).
-
Dissolve in PBS (pH 7.4) until saturation is reached (turbidity onset).
-
Quantification: Filter saturated solutions and measure Drug concentration via HPLC-UV.
Data Analysis & Interpretation
When analyzing the results from the above protocol, the Drug Loading Content (DLC) is calculated as:
Expected Outcome
-
mPEG-Conjugate:
-
MW ≈ 2000 (PEG) + 200 (Drug) = 2200 Da.
-
DLC ≈ 200/2200 ≈ 9.1% .
-
-
Bis-PEG-Conjugate:
-
MW ≈ 200 (Drug) + 2000 (PEG) + 200 (Drug) = 2400 Da.
-
DLC ≈ 400/2400 ≈ 16.7% .
-
Workflow Diagram: Synthesis & Validation
This diagram visualizes the critical stoichiometric differences in the synthesis workflow.
Figure 2: Experimental workflow highlighting the stoichiometric adjustment required to maximize Bis-PEG efficiency.
References
-
Pasut, G., & Veronese, F. M. (2012). "State of the art in PEGylation: The great versatility of polymer conjugation." Journal of Controlled Release. Link
-
Harris, J. M., & Chess, R. B. (2003). "Effect of pegylation on pharmaceuticals." Nature Reviews Drug Discovery. Link
-
Knop, K., et al. (2010). "Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives." Angewandte Chemie International Edition. Link
-
Jevsevar, S., et al. (2010). "PEGylation of therapeutic proteins." Biotechnology Journal. Link
-
Sigma-Aldrich. "Polyethylene Glycol (PEG) Selection Guide."[] Link
Sources
A Senior Application Scientist's Guide to Crosslinker Selection: Benchmarking a Novel Hydrophilic Crosslinker Against Industry Standards
In the landscape of bioconjugation, drug development, and proteomics, the selection of a chemical crosslinker is a pivotal decision that can dictate the success of an experiment. This guide provides an in-depth comparison of a novel, hydrophilic crosslinker derived from a Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine core, benchmarked against two widely-used standard crosslinkers: Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3).
The core of our novel crosslinker is a flexible, hydrophilic polyethylene glycol (PEG) derivative. For the purpose of this guide, we will consider its functional form as a homobifunctional N-hydroxysuccinimide (NHS) ester, which we will refer to as PEG-7 Bis-NHS Ester . This guide will dissect the theoretical advantages of such a structure and compare its expected performance with the established hydrophobic and hydrophilic crosslinkers, DSS and BS3, respectively.
The Role of the Spacer Arm: More Than Just a Bridge
The spacer arm of a crosslinker, the chain connecting the reactive groups, is a critical determinant of its properties.[1] A longer, more flexible spacer arm, like the one in our PEG-7 Bis-NHS Ester, can provide several advantages:
-
Enhanced Solubility: The polyethylene glycol backbone is highly hydrophilic, which can improve the solubility of the crosslinker and the resulting conjugate, reducing the risk of aggregation.[2][3]
-
Increased Flexibility: A flexible spacer arm can accommodate a wider range of distances between target functional groups, potentially increasing crosslinking efficiency.
-
Reduced Immunogenicity: PEGylation is a well-established technique for reducing the immunogenicity of proteins and other biomolecules.[1]
A Head-to-Head Comparison: PEG-7 Bis-NHS Ester vs. DSS and BS3
To provide a clear overview, the following table summarizes the key characteristics of our novel PEG-7 Bis-NHS Ester and the two standard crosslinkers.
| Feature | PEG-7 Bis-NHS Ester (Hypothetical) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Reactivity | Primary Amines (via NHS ester) | Primary Amines (via NHS ester) | Primary Amines (via NHS ester) |
| Spacer Arm Length | ~26.9 Å (flexible) | 11.4 Å (rigid)[4] | 11.4 Å (rigid)[5] |
| Solubility | High (Water-soluble) | Low (Requires organic solvent)[6] | High (Water-soluble)[7] |
| Cell Membrane Permeability | No | Yes[8] | No[7] |
| Cleavability | No | No | No |
| Key Advantages | High solubility, flexibility, reduced immunogenicity potential. | Cell permeable, suitable for intracellular crosslinking. | Water-soluble, ideal for cell surface crosslinking.[9] |
| Potential Limitations | Potential for steric hindrance due to longer spacer. | Can cause aggregation of proteins, requires organic solvent. | Not cell permeable, limited to extracellular applications. |
Visualizing the Chemistry: Structures and Reaction Mechanisms
To better understand the crosslinking process, the following diagrams illustrate the chemical structures and reaction mechanisms of the three crosslinkers.
Caption: Chemical structures of the crosslinkers.
Caption: General reaction mechanism for NHS-ester crosslinkers.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for performing and analyzing a protein-protein crosslinking experiment.
Protocol 1: General Protein Crosslinking with NHS Esters
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Crosslinker (PEG-7 Bis-NHS Ester, DSS, or BS3)
-
Anhydrous DMSO or DMF (for DSS)
-
Quenching buffer (1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the target for reaction with the NHS ester.[3]
-
Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of the crosslinker.
-
For PEG-7 Bis-NHS Ester and BS3, dissolve in the reaction buffer.
-
For DSS, dissolve in anhydrous DMSO or DMF.[10]
-
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagent using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Analysis of Crosslinked Products by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common method to visualize the results of a crosslinking reaction.
Materials:
-
Crosslinked and uncrosslinked protein samples
-
SDS-PAGE loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol)
-
Polyacrylamide gel and electrophoresis apparatus
-
Protein molecular weight standards
-
Coomassie blue stain or other protein visualization method
Procedure:
-
Sample Preparation: Mix the crosslinked and uncrosslinked protein samples with SDS-PAGE loading buffer. Prepare both reducing and non-reducing samples if a cleavable crosslinker was used (not applicable for the crosslinkers in this guide).
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to the manufacturer's instructions.
-
Staining: After electrophoresis, stain the gel with Coomassie blue or another suitable protein stain to visualize the protein bands.
-
Analysis: Compare the banding patterns of the crosslinked and uncrosslinked samples. The appearance of new, higher molecular weight bands in the crosslinked lanes indicates successful crosslinking.[11]
Advanced Analysis: Size-Exclusion Chromatography (SEC)
For a more quantitative analysis of crosslinking efficiency and the distribution of different crosslinked species (monomers, dimers, multimers), size-exclusion chromatography (SEC) is a powerful technique.[12] SEC separates molecules based on their hydrodynamic radius, providing a more detailed profile of the reaction products than SDS-PAGE.[13]
Experimental Workflow Visualization
The following diagram outlines the general workflow for a protein crosslinking experiment followed by analysis.
Caption: General workflow for a protein crosslinking experiment.
Conclusion: Selecting the Right Tool for the Job
The choice of crosslinker is a critical parameter in the design of bioconjugation experiments. While traditional crosslinkers like DSS and BS3 are well-established and effective for specific applications, the development of novel crosslinkers with enhanced properties, such as our hypothetical PEG-7 Bis-NHS Ester, offers new possibilities.
The enhanced solubility and flexibility of PEGylated crosslinkers can be particularly advantageous when working with sensitive proteins or when aiming to improve the pharmacokinetic properties of a bioconjugate. However, the longer spacer arm may not be suitable for all applications, particularly when probing for very close protein-protein interactions.
Ultimately, the optimal crosslinker for a given experiment will depend on the specific research question, the properties of the molecules being conjugated, and the desired outcome. This guide provides a framework for making an informed decision, balancing the well-understood characteristics of standard crosslinkers with the potential benefits of novel, hydrophilic alternatives.
References
-
Comparison of Hydrophobic and Strongly Hydrophilic Cleavable Crosslinking Reagents in Intermolecular Bond Formation in Aggregates of Proteins or protein-RNA. PubMed. [Link]
-
Hydrazido-PEG bifunctional crosslinkers. Interchim. [Link]
-
Disuccinimidyl suberate. Wikipedia. [Link]
-
Bissulfosuccinimidyl suberate. Wikipedia. [Link]
-
Di-(N-succinimidyl) suberate (DSS). CF Plus Chemicals. [Link]
-
DSS and BS Crosslinkers. Interchim. [Link]
-
Size Exclusion Chromatography of Protein Biopharmaceuticals: Past, Present and Future. National Center for Biotechnology Information. [Link]
-
SDS-PAGE and SEC analysis of the proteins cross-linked by... ResearchGate. [Link]
-
Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Shimadzu. [Link]
-
BS3 Crosslinker. bioWORLD. [Link]
-
Analyze conjugated proteins, polymers, and macromolecules. Wyatt Technology. [Link]
-
Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. Springer Nature Experiments. [Link]
-
BS3 Crosslinker Reagent. Cyanagen. [Link]
-
How to cross-link proteins. Nzytech. [Link]
-
BS3 Crosslinker. PubChem. [Link]
-
SDS-PAGE and Chemical Crosslinking to Detect Disulfide Linkages. JoVE. [Link]
-
Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
-
Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. PubMed. [Link]
-
Activated PEGs for Amine PEGylation. JenKem Technology. [Link]
-
Bis-PE21-NHS ester. AxisPharm. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. National Center for Biotechnology Information. [Link]
-
Protein Cross-Linking. G-Biosciences. [Link]
-
Synthesis of Poly(ethylene glycol)-based Hydrogels via Amine-Michael Type Addition with Tunable Stiffness and Postgelation Chemical Functionality. ACS Publications. [Link]
-
SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. Agilent. [Link]
-
Synthesis and Application of New Photocrosslinkers for Poly(ethylene glycol). MDPI. [Link]
-
Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ScienceDirect. [Link]
-
Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. Royal Society of Chemistry. [Link]
-
Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. National Center for Biotechnology Information. [Link]
-
Hydrophilic monomer and crosslinker effects on optical and chemical properties of hydrophobic intraocular lenses (IOLs). ResearchGate. [Link]
-
Anti-Fouling Performance of Hydrophobic Hydrogels with Unique Surface Hydrophobicity and Nanoarchitectonics. National Center for Biotechnology Information. [Link]
-
Hydrophilic–Hydrophobic Network Hydrogels Achieving Optimal Strength and Hysteresis Balance. ACS Publications. [Link]
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A Guide to the Safe and Compliant Disposal of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine
As laboratory professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of specialized reagents like Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine, a versatile compound used in various research and development applications, is not merely a regulatory requirement but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile: The "Why" Behind the Protocol
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine, also known as (mPEG3)2-NH, is a useful compound, but it possesses a significant hazard profile that dictates stringent handling and disposal procedures.[1] It is classified as a substance that causes severe skin burns and eye damage .[2][3][4][5][6] Inhalation may lead to respiratory irritation, and it is also considered a flammable liquid and vapor.[1][2] Furthermore, thermal decomposition can produce irritating and toxic gases.[3][4] Understanding these risks is fundamental to appreciating the necessity of the following disposal protocol, which is designed to protect laboratory personnel and the environment.
The Core Principle: Isolate and Identify
The foundational step in any chemical waste management plan is proper segregation. Never mix Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[7] Mixing incompatible chemicals can trigger hazardous reactions, and mixing hazardous with non-hazardous waste needlessly increases the volume and cost of disposal, as the entire mixture must be treated as hazardous.[8]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final hand-off for disposal.
Before handling the waste container, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are inspected for integrity before use.[3][7]
-
Ventilation: All handling of open containers of this substance or its waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1][3][9]
Proper containment is critical to prevent leaks and environmental contamination.
-
Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) is generally suitable. The container must have a tightly sealing cap.[7]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
Storage: Keep the waste container tightly closed when not in use.[1][2] Store it in a cool, dry, well-ventilated area designated for hazardous waste, away from heat sources, direct sunlight, and incompatible materials such as acids and strong oxidizing agents.[1][7]
Any materials that come into direct contact with Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Used gloves, absorbent pads, and disposable lab coats.
-
Pipette tips and other disposable labware.
-
Rinsate from cleaning non-disposable glassware. Do not wash this rinsate down the drain.[7] Collect it as aqueous hazardous waste.
Place these solid contaminated materials in a separate, clearly labeled solid hazardous waste container.
Disposal of this chemical is regulated and must be handled by professionals.
-
Consult Institutional Policy: Familiarize yourself with your organization's specific procedures for hazardous waste pickup. This is typically managed by an EHS department.
-
Engage a Licensed Contractor: The final disposal must be carried out by a licensed hazardous waste disposal company.[7] These companies are equipped to handle and transport hazardous materials according to federal, state, and local regulations.[1] The most common disposal method for this type of organic waste is high-temperature incineration at a permitted facility.[10][11]
-
Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by regulations.[7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to manage a large spill alone. Contact your institution's EHS or emergency response team.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, prevent further spread by containing the liquid with an inert absorbent material like Chemizorb®, dry sand, or earth.[1][3] Do not use combustible materials like paper towels without first using an absorbent.
-
Collect: Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container for disposal.
-
Decontaminate: Clean the affected area thoroughly.
-
Prohibit Entry to Drains: Under no circumstances should the product be allowed to enter drains or sewers.[1][2][9]
Data Summary for Quick Reference
| Parameter | Guideline | Source(s) |
| Primary Hazards | Causes severe skin burns and eye damage; Flammable liquid and vapor. | [2][3][5][6] |
| GHS Signal Word | Danger | [2][3] |
| Handling Environment | Chemical Fume Hood / Well-Ventilated Area | [1][3][9] |
| Essential PPE | Chemical Goggles, Face Shield, Resistant Gloves, Lab Coat | [1][2][3][7] |
| Incompatible Materials | Strong Acids, Oxidizing Agents | [7] |
| Spill Cleanup | Absorb with inert material (e.g., sand, Chemizorb®). | [1][3] |
| Disposal Method | Via licensed hazardous waste contractor (typically incineration). | [1][7][10] |
| DO NOT | Dispose down the drain; Mix with other waste streams. | [1][7][8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine and associated waste.
Disposal decision workflow for Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can handle and dispose of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine in a manner that ensures personal safety, regulatory compliance, and environmental protection.
References
-
Amine Disposal For Businesses . Collect and Recycle. [Link]
-
Bis(2-(2-methoxyethoxy)ethyl)amine - SIELC Technologies . SIELC Technologies. [Link]
-
SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]
-
N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)ethanamine | C14H31NO6 | CID 3016250 . PubChem, National Center for Biotechnology Information. [Link]
-
Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual) . U.S. Environmental Protection Agency. [Link]
-
Disposing Amine Waste . Technology Catalogue. [Link]
-
Safety Data Sheet: Bis(2-methoxyethyl) ether . Chemos GmbH & Co.KG. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]
-
Proper disposal of chemicals . Sciencemadness Wiki. [Link]
-
Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | C15H33NO6 | CID 123136 . PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.at [fishersci.at]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]- | C15H33NO6 | CID 112414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. technologycatalogue.com [technologycatalogue.com]
- 11. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine: A Guide to Personal Protective Equipment and Emergency Protocols
For Research and Drug Development Professionals
The effective and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential, in-depth information on the personal protective equipment (PPE), emergency procedures, and disposal protocols for Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine. As a Senior Application Scientist, my aim is to equip you with not just a set of instructions, but a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory safety.
Understanding the Risks: A Prerequisite for Safety
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine is a chemical that demands careful handling due to its significant hazard profile. It is classified as a substance that causes severe skin burns and eye damage, is harmful in contact with skin, and is a flammable liquid and vapor.[1][2] Ingestion poses a severe risk of perforation of the esophagus and stomach.[1] Understanding these risks is the first step in mitigating them.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is non-negotiable when working with Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine. The following table summarizes the essential PPE and its specifications.
| Body Part | PPE | Recommended Specifications | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Ensure they are inspected for integrity before each use. | To prevent skin contact which can cause severe burns and is harmful. |
| Eyes & Face | Safety goggles and face shield | ANSI Z87.1-rated safety goggles. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing. | To protect against splashes which can cause severe eye damage. |
| Body | Laboratory coat and chemical-resistant apron | A flame-resistant lab coat is recommended. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is advised. | To protect the skin from burns and absorption of the harmful chemical. |
| Respiratory | Fume hood or respirator | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a government-approved respirator with an appropriate cartridge for organic vapors should be used. | To prevent inhalation of vapors which may cause respiratory irritation.[3] |
Procedural Guidance: Donning and Doffing PPE for Maximum Safety
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: PPE Donning Sequence
Step-by-Step Donning Procedure:
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Gloves: Don the appropriate chemical-resistant gloves. Check for any tears or punctures.
-
Eye Protection: Put on your safety goggles.
-
Face Protection: If required, put on your face shield over your safety goggles.
Doffing PPE Workflow
Caption: PPE Doffing Sequence
Step-by-Step Doffing Procedure:
-
Face Shield: Remove the face shield, handling it by the sides.
-
Goggles: Remove your safety goggles.
-
Lab Coat: Remove your lab coat, turning it inside out as you do to contain any contaminants.
-
Gloves: Remove your gloves using the proper technique to avoid skin contact with the outer surface of the glove.
Immediate Actions in Case of Exposure: A Step-by-Step Emergency Response
In the event of accidental exposure, immediate and correct action is crucial.
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[1]
-
Rinse the affected skin area with copious amounts of water for at least 15 minutes. A safety shower should be used if the area of contact is large.[1][4]
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Remove contact lenses if present and easy to do so.[1]
-
Seek immediate medical attention from an ophthalmologist.[1][2]
In Case of Inhalation:
-
If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[4][5]
In Case of Ingestion:
-
Rinse the mouth with water.[2]
Operational and Disposal Plans: Ensuring a Safe Laboratory Environment
Proper handling and disposal are critical for maintaining a safe laboratory.
Handling and Storage:
-
Always handle Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
Disposal of Contaminated PPE and Chemical Waste:
-
All disposable PPE (gloves, aprons) that has come into contact with the chemical should be considered hazardous waste and disposed of accordingly.
-
Unused or waste Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine should be disposed of as hazardous waste. Do not pour it down the drain.[1]
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols, which must comply with local, state, and federal regulations.[5] Some sources suggest neutralization before sewage disposal may be an option in some jurisdictions, but this should be confirmed with your EHS officer.[1]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine into your research workflows, ensuring the integrity of your work and the well-being of your team.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
